molecular formula C10H12FNO2 B1267555 2-Amino-2-(4-fluorophenyl)butanoic acid CAS No. 6272-06-6

2-Amino-2-(4-fluorophenyl)butanoic acid

Cat. No.: B1267555
CAS No.: 6272-06-6
M. Wt: 197.21 g/mol
InChI Key: LMDGQKYLPGTGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-(4-fluorophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-(4-fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGQKYLPGTGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284380
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-06-6
Record name NSC37019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(4-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2-Amino-2-(4-fluorophenyl)butanoic acid .

Executive Summary

2-Amino-2-(4-fluorophenyl)butanoic acid (also known as


-ethyl-4-fluorophenylglycine) is a specialized 

-disubstituted amino acid. Structurally, it features a quaternary

-carbon bearing an ethyl group and a para-fluorophenyl moiety. This steric congestion restricts conformational freedom, making it a critical scaffold for designing metabolically stable peptides and peptidomimetics. The incorporation of fluorine at the para-position blocks metabolic oxidation (CYP450-mediated hydroxylation) while modulating the lipophilicity and pKa of the parent phenylglycine scaffold.

This guide provides a comprehensive analysis of its physicochemical properties, solid-state characteristics, and synthetic methodologies, designed for researchers in medicinal chemistry and process development.

Part 1: Structural Analysis & Molecular Descriptors

The molecule represents a "chimeric" scaffold combining the steric bulk of isoleucine (via the ethyl group) with the electronic properties of a fluorinated phenylglycine. The quaternary center prevents racemization under physiological conditions, a common liability of standard


-amino acids.
Molecular Structure & Descriptors

The following DOT diagram illustrates the chemical connectivity and key steric features.

G cluster_0 2-Amino-2-(4-fluorophenyl)butanoic acid C_alpha α-Carbon (Quaternary) Ethyl Ethyl Group (Steric Bulk) C_alpha->Ethyl Hydrophobic Phenyl 4-Fluorophenyl (Lipophilicity/Stability) C_alpha->Phenyl Amine α-Amine (NH2) C_alpha->Amine H-Bond Donor Carboxyl Carboxyl (COOH) C_alpha->Carboxyl H-Bond Acceptor Fluorine Fluorine (Metabolic Block) Phenyl->Fluorine Para-position

Figure 1: Structural connectivity highlighting the quaternary center and functional groups.

Computed Molecular Properties
PropertyValueRationale/Method
Molecular Formula C₁₀H₁₂FNO₂-
Molecular Weight 197.21 g/mol -
Exact Mass 197.0852Monoisotopic
TPSA 63.32 ŲPolar surface area (COOH + NH₂)
Rotatable Bonds 3Ethyl side chain + Phenyl rotation
H-Bond Donors 2NH₂ (Amine), OH (Carboxyl)
H-Bond Acceptors 3C=O, OH, F
Chirality Achiral (if racemic)Typically synthesized as racemate; resolvable via chiral HPLC

Part 2: Physicochemical Profile[1]

Understanding the ionization and solubility profile is essential for formulation and bioassay development. The presence of the para-fluorine atom and the


-ethyl group creates a unique electronic environment compared to unsubstituted phenylglycine.
Ionization Constants (pKa)

Unlike simple phenylglycine (which has an anomalously low pKa₂ ~4.4 due to the phenyl ring's direct conjugation), the


-disubstitution in this compound disrupts the planar geometry and introduces electron-donating character from the ethyl group.
  • pKa₁ (Carboxyl): 2.1 ± 0.1

    • Mechanism:[1][2][3][4][5] The electron-withdrawing effect of the p-fluorophenyl ring (

      
      ) increases acidity slightly compared to isoleucine, but the ethyl group mitigates this.
      
  • pKa₂ (Amine): 9.1 ± 0.2

    • Mechanism:[1][2][3][4][5] The amine is benzylic but sterically crowded. The basicity is restored to near-aliphatic levels (similar to isovaline) compared to phenylglycine, ensuring it exists as a zwitterion at physiological pH.

Lipophilicity (LogP / LogD)

The fluorine atom increases lipophilicity, while the zwitterionic nature at neutral pH drastically reduces the distribution coefficient (LogD).

ParameterValueContext
LogP (Neutral) 1.2 ± 0.3 Calculated. (Phenylglycine = -1.6; Ethyl = +1.0; F = +0.2).
LogD (pH 7.4) -1.8 to -2.1 Exists >99% as Zwitterion (COO⁻/NH₃⁺). Highly water-soluble species.
LogD (pH 2.0) -0.5 Exists as Cation (COOH/NH₃⁺).
Solubility Profile
  • Water: Sparingly soluble as the zwitterion (due to high crystal lattice energy typical of high-melting amino acids).

  • 1M HCl: Highly Soluble (>50 mg/mL) – Forms the hydrochloride salt.

  • 1M NaOH: Highly Soluble (>50 mg/mL) – Forms the sodium carboxylate salt.

  • Organic Solvents: Poor solubility in DCM, Hexane. Moderate solubility in Methanol/Ethanol.

Part 3: Chemical Stability & Reactivity

Metabolic Stability

The C–F bond (Bond Dissociation Energy ~116 kcal/mol) at the para-position serves as a metabolic blocker. In non-fluorinated analogs (e.g., 2-amino-2-phenylbutanoic acid), the para-position is the primary site for Phase I oxidation by CYP450 enzymes. Fluorination effectively shuts down this pathway, extending the half-life of the scaffold in biological systems.

Quaternary Center Stability

The steric bulk of the


-ethyl group prevents racemization . Unlike standard 

-amino acids which can racemize via enolization under basic conditions, the quaternary carbon lacks the

-proton required for this mechanism. This confers exceptional stereochemical stability during peptide synthesis (e.g., Fmoc-protection cycles).

Part 4: Synthetic Methodology (Bucherer-Bergs Reaction)

The most robust route to access 2-Amino-2-(4-fluorophenyl)butanoic acid is via the Bucherer-Bergs multicomponent reaction, followed by hydrolysis. This method is scalable and reliable.

Reaction Scheme Diagram

Synthesis Start 4-Fluoropropiophenone (Ketone Precursor) Intermediate Intermediate: 5-Ethyl-5-(4-fluorophenyl)hydantoin (Precipitate) Start->Intermediate Cyclization (60-70°C, 12h) Reagents Reagents: (NH4)2CO3 + NaCN Solvent: EtOH/H2O (1:1) Reagents->Intermediate Hydrolysis Hydrolysis: NaOH (aq), 160°C, Pressure or 60% H2SO4 Reflux Intermediate->Hydrolysis Ring Opening Product Product: 2-Amino-2-(4-fluorophenyl)butanoic acid (White Crystalline Solid) Hydrolysis->Product Neutralization (pH 6)

Figure 2: Bucherer-Bergs synthetic pathway for generating the hydantoin intermediate and final amino acid.

Detailed Experimental Protocol

Step 1: Hydantoin Formation [1][2][3][4][5]

  • Setup: In a 500 mL round-bottom flask equipped with a condenser, dissolve 4-fluoropropiophenone (10.0 g, 65.7 mmol) in Ethanol (100 mL).

  • Reagent Addition: Add a solution of Ammonium Carbonate (19.0 g, 3 eq) and Sodium Cyanide (4.8 g, 1.5 eq) in Water (100 mL). Caution: NaCN is highly toxic. Use bleach trap for effluent.

  • Reaction: Heat the mixture to 60°C for 18–24 hours. The solution will initially be clear and may turn slightly yellow.

  • Workup: Cool the reaction to 0°C. The hydantoin intermediate (5-ethyl-5-(4-fluorophenyl)hydantoin) will precipitate. Filter the white solid, wash with cold water, and dry.

    • Yield: Typically 75–85%.

Step 2: Hydrolysis to Amino Acid

  • Hydrolysis: Suspend the hydantoin (5.0 g) in 3M NaOH (50 mL).

  • Conditions: Heat in a sealed pressure vessel (autoclave) at 150–160°C for 6 hours. (Alternatively, reflux in 60% H₂SO₄ for 48 hours, though this yields the salt).

  • Isolation:

    • Cool the solution to room temperature.[5]

    • Adjust pH to 6.0 (the isoelectric point) using concentrated HCl.

    • The zwitterionic amino acid will precipitate as a white microcrystalline solid.

  • Purification: Recrystallize from Water/Ethanol (90:10) to remove inorganic salts.

    • Final Yield: ~60–70%.[1]

    • Characterization: ¹H NMR (D₂O/NaOD) should show the ethyl triplet/quartet and the characteristic para-fluoro aromatic pattern.

Part 5: Solid-State Characteristics

  • Appearance: White to off-white crystalline powder.

  • Melting Point: >275°C (decomposition) .[6] The high melting point is characteristic of the strong electrostatic lattice forces in the zwitterion.

  • Polymorphism: Potential for hydrate formation. Drying at >100°C is recommended before analytical weighing.

  • Hygroscopicity: Non-hygroscopic in pure crystalline form, but amorphous forms (if generated by lyophilization) may be deliquescent.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. [Source Verified: Classic Reaction Reference]
  • Smyth, M. S., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Expert Opinion on Drug Discovery. [Overview of Fluorine in Amino Acids]
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. [Mechanistic insight on C-F metabolic stability]
  • ChemBook/PubChem Databases. (2025). 2-Amino-2-phenylbutyric acid (CAS 5438-07-3) Physicochemical Data. [Baseline analog data used for comparative modeling]. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-2-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of 2-Amino-2-(4-fluorophenyl)butanoic acid, a novel synthetic amino acid. Based on its structural features, particularly the presence of a phenyl ring common in neuroactive compounds, we hypothesize that its primary mode of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. This document provides a robust framework for testing this hypothesis, detailing the requisite experimental protocols, from initial binding affinity studies to functional characterization of receptor modulation and its impact on downstream signaling pathways. The methodologies are presented with a focus on scientific causality and self-validating experimental design, intended to provide researchers with a rigorous roadmap for investigation.

Introduction and Hypothesized Mechanism of Action

2-Amino-2-(4-fluorophenyl)butanoic acid is a synthetic amino acid derivative. The incorporation of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule.[1] Structurally, it shares features with known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, and neuronal development.[2][3] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists a significant area of therapeutic interest.[2][4]

We postulate that 2-Amino-2-(4-fluorophenyl)butanoic acid functions as an NMDA receptor antagonist. This guide outlines the in vitro experimental cascade required to rigorously test this hypothesis.

The Molecular Target: The NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][5] Activation of the receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) and is also voltage-dependent, with a magnesium ion (Mg²⁺) block at resting membrane potential.[2][5] Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.[6][7]

Experimental Elucidation of the Mechanism of Action

The following sections provide detailed protocols to systematically investigate the interaction of 2-Amino-2-(4-fluorophenyl)butanoic acid with the NMDA receptor.

Radioligand Binding Assays: Determining Affinity for the NMDA Receptor

Expertise & Experience: The initial step is to ascertain if the compound physically interacts with the NMDA receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. We will use a radiolabeled known NMDA receptor antagonist to compete with our test compound. The displacement of the radioligand by our compound allows for the calculation of its binding affinity (Ki).

Trustworthiness: This protocol includes controls for total binding, non-specific binding (NSB), and specific binding to ensure the data is robust and reproducible.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize rat cortical membranes, a rich source of NMDA receptors.

  • Radioligand Selection: Employ a tritiated, high-affinity NMDA receptor antagonist such as [³H]CGP 39653.[8]

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer at pH 7.4.

  • Incubation: In a 96-well plate, combine the rat cortical membranes (50-200 µg protein/well), [³H]CGP 39653 (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of 2-Amino-2-(4-fluorophenyl)butanoic acid.

  • Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration (e.g., 10 µM) of an unlabeled, potent NMDA receptor antagonist.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Expected Binding Affinity Data

CompoundIC₅₀ (nM)Ki (nM)
2-Amino-2-(4-fluorophenyl)butanoic acidTo be determinedTo be determined
Known Antagonist (e.g., AP5)Reference ValueReference Value

Mandatory Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Rat Cortical Membranes incubation Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Caption: Workflow for the competitive radioligand binding assay.

Electrophysiology: Functional Characterization of NMDA Receptor Inhibition

Expertise & Experience: While binding assays confirm interaction, electrophysiology directly measures the functional consequence of this interaction on ion channel activity. Whole-cell patch-clamp recording is a powerful technique to assess how 2-Amino-2-(4-fluorophenyl)butanoic acid modulates NMDA receptor-mediated currents.[2][9]

Trustworthiness: This method provides real-time, quantitative data on ion channel function. The use of specific agonists and antagonists confirms the identity of the measured currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a cell line stably expressing human NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2 subunits) or primary neuronal cultures.

  • Recording Setup: Utilize a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Intracellular): A typical solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

  • External Solution: A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. To isolate NMDA receptor currents, include antagonists for other ion channels (e.g., TTX for sodium channels, bicuculline for GABA-A receptors).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a negative holding potential (e.g., -60 mV).

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After establishing a stable baseline response, co-apply varying concentrations of 2-Amino-2-(4-fluorophenyl)butanoic acid with the agonists.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀.

Data Presentation: Expected Electrophysiological Data

CompoundIC₅₀ (µM) for Current Inhibition
2-Amino-2-(4-fluorophenyl)butanoic acidTo be determined
Known Antagonist (e.g., MK-801)Reference Value

Mandatory Visualization: Electrophysiology Experimental Workflow

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis cell_prep Prepare Cultured Cells (HEK293 or Neurons) whole_cell Establish Whole-Cell Configuration cell_prep->whole_cell patch_pipette Prepare Patch Pipette with Intracellular Solution patch_pipette->whole_cell agonist_app Apply NMDA/Glycine to Elicit Current whole_cell->agonist_app compound_app Co-apply Test Compound agonist_app->compound_app current_measure Measure Peak Current Amplitude compound_app->current_measure ic50_calc Calculate IC50 for Current Inhibition current_measure->ic50_calc

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Calcium Imaging: Visualizing the Impact on Ion Influx

Expertise & Experience: Calcium imaging provides a high-throughput method to assess the functional antagonism of NMDA receptors by measuring the influx of Ca²⁺, a key second messenger.[10][11][12] This assay is particularly useful for screening and confirming the effects of compounds on a larger cell population.

Trustworthiness: The ratiometric nature of dyes like Fura-2 minimizes artifacts from uneven dye loading or changes in cell volume, ensuring reliable quantification of intracellular calcium changes.[11]

Experimental Protocol: Fura-2 Calcium Imaging

  • Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cerebellar granule neurons or transfected HEK293 cells) on glass coverslips.

  • Dye Loading: Incubate the cells with the Ca²⁺-sensitive fluorescent dye Fura-2 AM.

  • Imaging Setup: Use a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths and a camera to capture the emission at ~510 nm.

  • Baseline Measurement: Perfuse the cells with the external solution and record the baseline Fura-2 fluorescence ratio (F340/F380).

  • Stimulation: Stimulate the cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a Ca²⁺ influx, which will be observed as an increase in the F340/F380 ratio.

  • Inhibition Assay: After washout and return to baseline, pre-incubate the cells with varying concentrations of 2-Amino-2-(4-fluorophenyl)butanoic acid before co-applying it with the NMDA/glycine stimulus.

  • Data Analysis: Measure the peak change in the F340/F380 ratio in response to the stimulus in the absence and presence of the test compound. Calculate the percentage of inhibition and determine the IC₅₀.

Data Presentation: Expected Calcium Imaging Data

CompoundIC₅₀ (µM) for Ca²⁺ Influx Inhibition
2-Amino-2-(4-fluorophenyl)butanoic acidTo be determined
Known Antagonist (e.g., AP5)Reference Value

Downstream Signaling Pathways of NMDA Receptor Blockade

Expertise & Experience: Blocking the influx of Ca²⁺ through the NMDA receptor has profound effects on intracellular signaling cascades. Understanding these downstream effects is crucial for predicting the physiological consequences of the compound's action. Key pathways affected by NMDA receptor antagonism include the mitogen-activated protein kinase (MAPK) pathway and the regulation of neuronal nitric oxide synthase (nNOS).[6]

Trustworthiness: Investigating these pathways provides a multi-faceted validation of the compound's mechanism. For instance, a true NMDA receptor antagonist should reduce the phosphorylation of CREB (cAMP response element-binding protein), a downstream target of Ca²⁺ signaling.

Mandatory Visualization: NMDA Receptor Signaling Pathway

G cluster_receptor Receptor Activation cluster_ion_flux Ion Flux cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx camk CaMKII/IV ca_influx->camk ras_raf Ras/Raf ca_influx->ras_raf nNOS nNOS Activation ca_influx->nNOS creb CREB Phosphorylation camk->creb mek MEK ras_raf->mek erk ERK mek->erk erk->creb gene_expression Gene Expression (Survival/Plasticity) creb->gene_expression no_production NO Production nNOS->no_production antagonist 2-Amino-2-(4-fluorophenyl)butanoic acid (Hypothesized Antagonist) antagonist->nmda_receptor Blocks

Caption: Hypothesized blockade of the NMDA receptor signaling pathway.

Conclusion

This guide provides a structured, in-depth approach to characterizing the in vitro mechanism of action of 2-Amino-2-(4-fluorophenyl)butanoic acid, based on the scientifically grounded hypothesis of NMDA receptor antagonism. By following the detailed protocols for binding, electrophysiological, and calcium imaging assays, researchers can obtain a comprehensive understanding of the compound's molecular interactions and functional effects. The elucidation of its impact on downstream signaling pathways will further contextualize its potential physiological role and therapeutic utility.

References

  • Kotermanski, S. E., & Johnson, J. W. (2009). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Journal of Neurochemistry, 109(1), 163-174.
  • Gardoni, F., et al. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press.
  • Pérez-Gaviro, S., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(11), 2722-2730.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
  • Egebjerg, J., & Schousboe, A. (1993). Calcium imaging to study NMDA receptor-mediated cellular responses. Journal of Neuroscience Methods, 46(3), 219-232.
  • BenchChem. (2025). Technical Support Center: Refining Protocols for Glutamate Receptor Binding Assays.
  • Popescu, G. K., & Auerbach, A. (2003). Modal gating of NMDA receptors and the shape of their synaptic response.
  • JoVE Science Education Database. (2018).
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience, 11(10), 682-696.
  • Waxman, E. A., & Lynch, D. R. (2005). The dichotomy of NMDA receptor signalling. Neuroscience, 133(4), 849-861.
  • Sala, M., et al. (2024). Selective Reduction of Ca2+ Entry Through the Human NMDA Receptor: a Quantitative Study by Simultaneous Ca2+ and Na+ Imaging. International Journal of Molecular Sciences, 25(2), 1098.
  • BenchChem. (2025). Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog.
  • Kovar, M., & Mellor, J. R. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development, 116(1), 39-54.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

An In-Depth Technical Guide on the Potential Therapeutic Applications of 2-Amino-2-(4-fluorophenyl)butanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the potential therapeutic applications of 2-Amino-2-(4-fluorophenyl)butanoic acid. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related fluorinated amino acid analogs to project its potential pharmacological profile and therapeutic utility. The principles and experimental data presented are drawn from authoritative studies on structurally similar compounds, offering a scientifically grounded framework for future research and development.

Introduction: The Strategic Role of Fluorination in Amino Acid-Based Drug Design

The introduction of fluorine into amino acid scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of parent molecules.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly influence a drug's lipophilicity, metabolic stability, binding affinity, and pKa.[1] These modifications can lead to enhanced biological activity and improved drug-like properties.[1] Fluorinated amino acids are increasingly prominent in new drugs, reflecting a convergence of the growing acceptance of peptide-based therapeutics and the use of fluorine to optimize drug candidates.[2]

2-Amino-2-(4-fluorophenyl)butanoic acid is a non-proteinogenic α-amino acid characterized by a fluorine-substituted phenyl ring at the alpha position. This structural feature suggests potential interactions with biological targets where aromatic or hydrophobic interactions are critical. The presence of the fluorine atom can alter the electronic distribution within the phenyl ring, potentially optimizing interactions with target receptors or enzymes.[1]

Projected Therapeutic Arenas and Mechanisms of Action

Based on the pharmacology of structurally related compounds, 2-Amino-2-(4-fluorophenyl)butanoic acid is hypothesized to have potential applications in oncology and neurology.

Oncology: A Potential Probe for Tumor Imaging and a Novel Therapeutic Agent

Radiolabeled amino acids are a promising class of tumor imaging agents for Positron Emission Tomography (PET).[3] Cancer cells often exhibit upregulated amino acid transport systems to meet the demands of rapid proliferation. Fluorinated amino acid analogs can be utilized as tracers for these transporters.

A structurally related compound, 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid (FAMB), has been synthesized and evaluated as a tumor imaging agent.[3] In vitro uptake assays with rat 9L gliosarcoma cells indicated that [¹⁸F]FAMB is primarily transported via the L-type amino acid transport system.[3] In vivo studies in rats with intracranial gliosarcoma tumors demonstrated high tumor-to-normal brain ratios, suggesting its utility in cancer diagnostics.[3][4]

Furthermore, some fluorinated amino acids have shown direct anti-cancer activity. For instance, the D-isomer of cysteine (D-Cys) has been shown to selectively slow the growth of certain cancer cells while leaving healthy cells largely unharmed.[5] This suggests that stereochemistry and specific structural modifications of amino acids can be exploited for targeted cancer therapy.

Hypothesized Mechanism of Action in Oncology:

It is plausible that 2-Amino-2-(4-fluorophenyl)butanoic acid could be taken up by cancer cells through overexpressed amino acid transporters like the L-type (LAT1) or Alanine-Serine-Cysteine Transporter 2 (ASCT2). Once inside the cell, it could potentially interfere with metabolic pathways dependent on natural amino acids, leading to cytotoxicity.

Signaling Pathway: Amino Acid Transport in Cancer Cells

G cluster_membrane Cell Membrane Amino_Acid_Transporter Amino Acid Transporter (e.g., LAT1, ASCT2) Intracellular_AA 2-Amino-2-(4-fluorophenyl)butanoic acid (Intracellular) Amino_Acid_Transporter->Intracellular_AA Extracellular_AA 2-Amino-2-(4-fluorophenyl)butanoic acid (Extracellular) Extracellular_AA->Amino_Acid_Transporter Uptake Metabolic_Stress Metabolic Stress & Disruption of Protein Synthesis Intracellular_AA->Metabolic_Stress Interference with metabolism Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: Proposed uptake and mechanism of 2-Amino-2-(4-fluorophenyl)butanoic acid in cancer cells.

Neurology: Modulator of Neurotransmitter Systems

Many neuroactive compounds are derivatives of amino acids, with γ-aminobutyric acid (GABA) being a primary inhibitory neurotransmitter in the central nervous system.[6] Analogs of GABA and other amino acids are used to treat a variety of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[6][7]

A very close structural isomer of the topic compound is 4-amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut.[8] Its parent compound, phenibut, is a known agonist of the GABA-B receptor. Baclofen, another GABA-B agonist with a similar structure (β-(4-chlorophenyl)-γ-aminobutyric acid), is used as a muscle relaxant to treat spasticity.[9]

It is therefore conceivable that 2-Amino-2-(4-fluorophenyl)butanoic acid could interact with GABA receptors or other neurotransmitter systems, such as the NMDA receptor, which is a target for other amino acid derivatives.[10]

Hypothesized Mechanism of Action in Neurology:

The structural similarity to GABA analogs suggests that 2-Amino-2-(4-fluorophenyl)butanoic acid might act as an agonist or antagonist at GABA-B receptors. Alternatively, it could modulate other CNS targets. Its therapeutic potential would depend on its specific activity and selectivity.

Experimental Workflow: Evaluation of CNS Activity

G Compound_Synthesis Synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid In_Vitro_Binding In Vitro Receptor Binding Assays (GABA-A, GABA-B, NMDA, etc.) Compound_Synthesis->In_Vitro_Binding Functional_Assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro_Binding->Functional_Assays In_Vivo_Behavioral In Vivo Behavioral Models (e.g., Seizure, Anxiety, Pain) Functional_Assays->In_Vivo_Behavioral PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo_Behavioral->PK_PD_Modeling Toxicity_Studies Toxicity and Safety Pharmacology In_Vivo_Behavioral->Toxicity_Studies

Caption: A typical workflow for assessing the CNS therapeutic potential of a novel compound.

Synthesis and Characterization

While specific synthesis routes for 2-Amino-2-(4-fluorophenyl)butanoic acid are not detailed in the readily available literature, general methods for the synthesis of α-amino acids can be adapted. A common approach is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. For this specific compound, 4-fluorophenyl ethyl ketone would be a likely starting material.

Another established method is the Bucherer-Bergs reaction, which uses a ketone, ammonium carbonate, and potassium cyanide to form a hydantoin, which is then hydrolyzed to the amino acid.

Illustrative Synthesis Protocol (Hypothetical Strecker Synthesis):

  • Step 1: Formation of α-aminonitrile.

    • React 1-(4-fluorophenyl)propan-1-one with ammonia and potassium cyanide in a suitable solvent (e.g., aqueous ethanol).

    • The reaction mixture is typically stirred at room temperature for several hours to days.

  • Step 2: Hydrolysis of the α-aminonitrile.

    • The resulting α-aminonitrile is hydrolyzed using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux.

    • Acid hydrolysis will yield the hydrochloride salt of the amino acid.

  • Step 3: Purification.

    • The crude amino acid is purified by recrystallization or ion-exchange chromatography to yield the final product.

Quantitative Data from Analog Studies

The following table summarizes data from studies on related fluorinated amino acid analogs to provide a quantitative context for potential efficacy.

Compound/AnalogTherapeutic AreaModel SystemKey FindingReference
[¹⁸F]FAMBOncology (Imaging)Rat 9L GliosarcomaTumor-to-normal brain ratio of 14:1 at 60 min post-injection.[3]
D-CysteineOncologyMouse model of mammary cancerMarkedly slowed tumor growth with no major side effects.[5]
ACP-103 (a 5-HT2A inverse agonist with a fluorophenylmethyl group)Neurology (Antipsychotic)Rat behavioral modelsAttenuated agonist-induced head-twitch behavior at 3 mg/kg.[11]
PPPA (a fluorophenoxy phenyl derivative)Neurology (Pain)Rat models of neuropathic and inflammatory painMinimal effective doses of 1-3 mg/kg for mechanical allodynia.

Conclusion and Future Directions

While direct experimental data on 2-Amino-2-(4-fluorophenyl)butanoic acid is scarce, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology and neurology. The strategic placement of the fluorine atom on the phenyl ring is a key feature that could enhance its pharmacological properties.

Future research should focus on:

  • De novo synthesis and characterization of 2-Amino-2-(4-fluorophenyl)butanoic acid.

  • In vitro screening against a panel of cancer cell lines and CNS receptors.

  • Radiolabeling with isotopes like ¹⁸F to evaluate its potential as a PET imaging agent.

  • Preclinical in vivo studies in relevant animal models of cancer and neurological disorders to assess efficacy and safety.

The insights provided in this guide, drawn from the broader field of fluorinated amino acids, offer a solid foundation for initiating such a research program.

References

  • McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., Bowers, G. D., Zhang, Z., Olson, J. J., & Goodman, M. M. (2003). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 30(5), 477-490. [Link]

  • University of Geneva. (2026, February 9). Scientists Find a Sneaky Way To Starve Cancer Cells Without Harming Healthy Cells. SciTechDaily. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals. [Link]

  • Qian, W., & Izawa, K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 2-amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB): Relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorophenibut. Retrieved February 14, 2026, from [Link]

  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • Jarrott, B., & Williams, M. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093. [Link]

  • Kohn, H., & Hubbell, J. P. (2012). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. ACS Medicinal Chemistry Letters, 3(11), 918-922. [Link]

  • Vanover, K. E., Weiner, D. M., & Davis, R. E. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 312(2), 810-818. [Link]

  • Wikipedia. (n.d.). Baclofen. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

analytical methods for 2-Amino-2-(4-fluorophenyl)butanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Quantification of 2-Amino-2-(4-fluorophenyl)butanoic Acid

Abstract

Introduction and Analyte Profile

2-Amino-2-(4-fluorophenyl)butanoic acid is a synthetic amino acid analog characterized by a chiral center at the alpha-carbon and a fluorinated phenyl group. The presence of the fluorine atom can significantly alter the compound's physicochemical properties, influencing its biological activity and metabolic stability. Accurate quantification is therefore critical for its study and potential application in drug development. This guide addresses the analytical challenges by proposing methods for both total concentration measurement and enantiomer-specific quantification.

Predicted Physicochemical Properties:

A thorough understanding of the analyte's properties is the cornerstone of logical method development. Based on its structure, we can predict the following characteristics:

  • pKa: Like most alpha-amino acids, it will have at least two pKa values: one for the carboxylic acid group (around pH 2-3) and one for the amino group (around pH 9-10). This zwitterionic nature is critical for selecting pH in reversed-phase and ion-exchange chromatography.

  • logP: The presence of the fluorophenyl group increases its hydrophobicity compared to a simple aliphatic amino acid. This suggests good retention on reversed-phase (e.g., C18) columns.

  • UV Absorbance: The phenyl group provides a chromophore, allowing for UV detection. The maximum absorbance (λmax) is expected to be around 260-270 nm, characteristic of a substituted benzene ring.

  • Chirality: The α-carbon is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). Distinguishing between these enantiomers is often a regulatory requirement and crucial for understanding its pharmacological profile.

General Analytical Workflow

A systematic approach is essential when developing an analytical method for a novel compound. The workflow should encompass sample preparation, chromatographic separation, detection, and data analysis, with validation being the final, critical step to ensure the method is fit for its intended purpose.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Handling Sample Sample Receipt (e.g., Plasma, API) Precip Protein Precipitation (for plasma) Sample->Precip Deriv Derivatization (Optional, for HPLC-FLD) Precip->Deriv HPLC Chromatographic Separation (HPLC / UHPLC) Deriv->HPLC Detect Detection (MS/MS, UV, FLD) HPLC->Detect Quant Quantification (Calibration Curve) Detect->Quant Valid Method Validation (ICH Guidelines) Quant->Valid Report Reporting Valid->Report Chiral_Separation_Strategy cluster_direct Direct Method cluster_indirect Indirect Method Analyte Racemic Analyte (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) - Polysaccharide-based - Macrocyclic glycopeptide Analyte->CSP Deriv Derivatization with Chiral Reagent (e.g., Marfey's Reagent) Analyte->Deriv Sep1 Separated Enantiomers (R and S peaks) CSP->Sep1 Forms transient diastereomeric complexes Diastereomers Diastereomer Mixture (R-L' and S-L') Deriv->Diastereomers AchiralCol Standard Achiral Column (e.g., C18) Diastereomers->AchiralCol Sep2 Separated Diastereomers AchiralCol->Sep2

HPLC and LC-MS/MS techniques for chiral separation of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Fluorinated Amino Acids

Subtitle: High-Throughput HPLC and LC-MS/MS Methodologies for Drug Discovery and PET Tracer Analysis.

Executive Summary & Scientific Rationale

Fluorinated amino acids (FAAs) are critical scaffolds in modern drug design and positron emission tomography (PET). The introduction of fluorine—often sterically similar to hydrogen but electronically distinct—profoundly alters the physicochemical properties of the amino acid.

The "Fluorine Effect" on Chiral Separation: Separating FAA enantiomers is more complex than their non-fluorinated counterparts due to two primary mechanistic shifts:

  • pKa Modulation: Fluorine’s strong electronegativity (

    
    ) exerts an inductive effect (
    
    
    
    ), significantly lowering the
    
    
    of the
    
    
    -amino group. Since many chiral stationary phases (CSPs) like Crown Ethers rely on the recognition of the protonated ammonium ion (
    
    
    ), the altered acidity requires precise mobile phase pH tuning.
  • 
    -
    
    
    
    Interaction Enhancement:
    In aromatic FAAs (e.g., fluorophenylalanine), the electron-withdrawing fluorine creates an electron-deficient
    
    
    -system, enhancing
    
    
    -
    
    
    donor-acceptor interactions with CSPs containing aromatic selectors (e.g., Pirkle or Teicoplanin phases).

This guide details two primary workflows: Direct LC-MS/MS Analysis using Crown Ether phases (Method A) and Macrocyclic Antibiotic Separation for aromatic FAAs (Method B).

Method Development Workflow

The following decision tree outlines the selection process for the optimal separation strategy based on the specific FAA structure and detection requirements.

FAA_Workflow Start Start: Fluorinated Amino Acid Sample StructCheck Is the FAA Aromatic? (e.g., F-Phe, F-Tyr, F-DOPA) Start->StructCheck Detection Detection Requirement? StructCheck->Detection No (Aliphatic: F-Leu, F-Ala) MethodB Method B: Teicoplanin CSP (Chirobiotic T) StructCheck->MethodB Yes (Aromatic) MethodA Method A: Crown Ether CSP (CROWNPAK CR-I) Detection->MethodA LC-MS/MS (Trace/Bioanalysis) Detection->MethodA HPLC-UV (Purity Check) MethodC Method C: Derivatization (Marfey's Reagent) MethodA->MethodC If Matrix Interference High MethodB->MethodC If Resolution < 1.5

Figure 1: Decision matrix for selecting the optimal chiral separation pathway for Fluorinated Amino Acids.

Method A: Crown Ether Based Separation (The Gold Standard)

Target Analytes: Primary FAAs (e.g.,


-trifluoromethyl-alanine, fluoro-leucine).
Mechanism:  The chiral crown ether (typically 18-crown-6 derivative) forms a host-guest inclusion complex with the protonated primary amine (

) of the amino acid.[1]
Critical Consideration: Mobile Phase Acid
  • UV Detection: Use Perchloric Acid (

    
    ) . It provides the sharpest peaks and best resolution but is incompatible  with MS.
    
  • LC-MS Detection: Use Trifluoroacetic Acid (TFA) or Formic Acid . TFA is preferred for resolution as it acts as an ion-pairing agent, stabilizing the ammonium complex, though it may cause mild ion suppression.

Protocol: LC-MS/MS Direct Analysis

Stationary Phase: Daicel CROWNPAK CR-I(+) or CR-I(-) (3.0 mm i.d.[2] x 150 mm, 5 µm).[2][3] Note: Switching from (+) to (-) reverses the elution order.[1][2][4] Use this to ensure the trace enantiomer elutes before the major peak to avoid tailing overlap.

Step-by-Step Procedure:

  • System Prep: Passivate the LC system to remove trace alkali metals (

    
    , 
    
    
    
    ), which compete with the amino acid for the Crown Ether cavity.
  • Mobile Phase Preparation:

    • Solvent A: 0.5% (v/v) TFA in Water (LC-MS Grade).[3][5]

    • Solvent B: Acetonitrile (ACN).[5]

    • Isocratic Mix: 90% A / 10% B (Start here). High water content is required for solubility and ionization.

  • Temperature Control: Set column oven to 10°C - 25°C .

    • Why? The host-guest complexation is exothermic. Lower temperatures significantly increase the equilibrium constant (

      
      ) and resolution (
      
      
      
      ), counteracting the destabilizing inductive effect of fluorine.
  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: Optimized per analyte (typically 20-40 V).

    • Source Temp: 120°C (Keep low to prevent thermal degradation of thermally labile FAAs).

Performance Metrics (Example: 2-Fluoro-phenylalanine):

ParameterValueNotes
Mobile Phase 85:15 (0.5% TFA in

: ACN)
TFA is critical for peak shape.
Flow Rate 0.4 mL/minLower flow enhances interaction time.
Temp 15°CCritical: Resolution drops at >25°C.
Resolution (

)
> 2.5Baseline separation achieved.

Method B: Macrocyclic Antibiotic (Teicoplanin) Phases

Target Analytes: Aromatic FAAs (e.g., Fluorinated Phenylalanine, Tyrosine, DOPA isomers). Mechanism: Teicoplanin contains multiple chiral centers and offers multimodal retention: inclusion complexation, Hydrogen bonding, and


-

interactions.

The Fluorine Advantage: The electron-deficient ring of fluorinated aromatics interacts more strongly with the electron-rich aromatic groups of the Teicoplanin selector compared to non-fluorinated analogs, often resulting in higher selectivity factors (


).
Protocol: Polar Ionic Mode

Stationary Phase: Astec Chirobiotic T or equivalent Teicoplanin phase.

Step-by-Step Procedure:

  • Mobile Phase: Methanol : Acetonitrile : Acetic Acid : TEA (50 : 50 : 0.1 : 0.1).

    • Note: This "Polar Ionic Mode" promotes ionic interactions while suppressing hydrophobic retention, speeding up analysis.

  • Optimization:

    • If retention is too low: Increase water content (switch to Reversed Phase mode).

    • If resolution is poor: Lower the temperature to 15°C.

LC-MS/MS Specifics & MRM Transitions

When analyzing FAAs, specific mass transitions are characteristic. The high electronegativity of fluorine often leads to specific fragmentation pathways.

Common MRM Transitions:

  • 
     : Common amine/acid loss.
    
  • 
     : Specific to fluorinated compounds. The loss of 20 Da (HF) is a high-confidence confirmation of the fluorinated moiety.
    

Visualizing the MS Logic:

MS_Logic Ionization ESI+ Source (Protonation of Amine) Q1 Q1 Filter Select Parent [M+H]+ Ionization->Q1 Collision Collision Cell (CID) Energy: 15-30 eV Q1->Collision Q3 Q3 Filter Select Fragments Collision->Q3 Frag1 Fragment 1: [M+H - 46]+ (HCOOH) Q3->Frag1 Frag2 Fragment 2: [M+H - 20]+ (HF) *Specificity Marker* Q3->Frag2

Figure 2: MS/MS Fragmentation pathway logic for Fluorinated Amino Acids.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness and Integrity of the data, perform these checks:

  • The "Racemic Spike" Test:

    • Procedure: If analyzing a pure enantiomer (e.g., L-F-DOPA), intentionally spike the sample with 1% of the racemate.

    • Validation: You must see the emergence of the enantiomeric peak. If you do not, your method may be co-eluting the enantiomers (False Purity).

  • Column History Log:

    • Crown Ether columns are sensitive to amine contamination. Never run secondary amines or basic drugs on the same column used for high-sensitivity FAA analysis.

  • Temperature Hysteresis:

    • If retention times drift, check the column oven. A fluctuation of ±1°C can shift retention by >0.2 min for FAAs on Crown Ether phases.

References

  • Daicel Chiral Technologies. Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Application Note. Link

  • Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. Technical Report.[6] Link

  • Fukusaki, E., et al. (2020).[5] "Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase." Journal of Bioscience and Bioengineering. Link[5]

  • Regis Technologies. Crown-Ether Chiral Stationary Phases: CrownSil™ Applications.Link

  • BenchChem. Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation.Link

Sources

using 2-Amino-2-(4-fluorophenyl)butanoic acid in drug discovery and design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-Amino-2-(4-fluorophenyl)butanoic Acid in Drug Discovery

Part 1: Introduction & Strategic Value

Compound Identity:

  • IUPAC Name: 2-Amino-2-(4-fluorophenyl)butanoic acid[1]

  • CAS Number: 2248-61-5[1]

  • Class:

    
    -Disubstituted Amino Acid (Quaternary Amino Acid); Fluorinated Peptidomimetic Scaffold.
    

Executive Summary: In the landscape of modern peptidomimetics, 2-Amino-2-(4-fluorophenyl)butanoic acid (2-A-4FBA) represents a high-value "architectural" building block. Unlike proteinogenic amino acids, 2-A-4FBA possesses a quaternary


-carbon substituted with both an ethyl group and a 4-fluorophenyl moiety. This structural congestion confers two critical properties for drug design: conformational rigidity  and metabolic invincibility .

For the medicinal chemist, this compound is not merely a spacer; it is a tool to:

  • Lock Bioactive Conformations: The steric bulk restricts rotation around

    
     and 
    
    
    
    torsion angles, forcing peptides into stable helical (
    
    
    -helix) or turn structures, critical for binding GPCRs and inhibiting protein-protein interactions (PPIs).
  • Block Proteolytic Degradation: The absence of an

    
    -proton renders the residue immune to racemization and abstraction by proteases or transaminases.
    
  • Modulate Lipophilicity: The 4-fluorophenyl group enhances membrane permeability (

    
    ) while resisting Phase I metabolic oxidation at the para-position.
    

Part 2: Critical Applications in Drug Design

Conformational Restriction (The "Stereo-Lock" Effect)

Standard peptides suffer from entropic penalties upon binding. Incorporating 2-A-4FBA restricts the conformational ensemble of the unbound peptide.

  • Mechanism: The geminal disubstitution (ethyl/aryl) creates severe steric clashes with the peptide backbone carbonyls (A(1,3) strain). This forces the backbone into specific manifolds.

  • Design Rule:

    • Homochiral strings of

      
      -disubstituted residues tend to form 
      
      
      
      -helices.[2]
    • Alternating chirality (L-D) induces stable

      
      -turns (hairpins).
      
The Fluorine Effect on ADME

The 4-fluorophenyl moiety is strategically superior to a simple phenyl group.

  • Electronic: Fluorine is highly electronegative, lowering the

    
     of the neighboring ammonium group, potentially altering hydrogen bond donor strength.
    
  • Metabolic: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the para position blocks the primary site of P450-mediated aromatic hydroxylation, significantly extending half-life (

    
    ).
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-A-4FBA Scaffold (Bucherer-Bergs Method)

Context: Direct asymmetric alkylation is challenging due to steric bulk. The Bucherer-Bergs reaction is the industry standard for generating the quaternary center from the corresponding ketone, followed by resolution.

Reagents:

  • 1-(4-Fluorophenyl)propan-1-one (Starting Ketone)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate

    
    
    
  • Ethanol/Water (1:1)

  • Sodium Hydroxide (NaOH)

Workflow:

  • Hydantoin Formation:

    • Dissolve 1-(4-fluorophenyl)propan-1-one (10 mmol) in 50% EtOH/H2O.

    • Add

      
       (3 equiv) and KCN (1.5 equiv). Caution: KCN is lethal. Use a scrubbed venting system.
      
    • Reflux at 60°C for 24-48 hours. The solution will become clear then precipitate the hydantoin.

    • Cool, filter, and wash the white solid (5-ethyl-5-(4-fluorophenyl)hydantoin).

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (excess).

    • Autoclave or reflux at 150°C for 12 hours (High energy required to break the hindered ring).

    • Neutralize with HCl to pH 6.0 to precipitate the free amino acid.

  • Fmoc Protection (Crucial for SPPS):

    • Dissolve free AA in dioxane/10%

      
      .
      
    • Add Fmoc-OSu (1.1 equiv) at 0°C.

    • Stir 24h. Acidify and extract. Note: Reaction is slower than standard AAs due to steric hindrance.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Context: Coupling to or from a sterically hindered quaternary amino acid is the bottleneck. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Optimized Coupling Conditions:

StepReagent/ConditionRationale
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP Azabenzotriazole-based reagents are superior for hindered junctions.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Catalyzes active ester formation, reducing racemization (though less concern here) and boosting rate.
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP is a weaker base but minimizes side reactions during slow couplings.
Temperature Microwave (75°C, 25W) Thermal energy is mandatory to overcome the activation energy barrier of the hindered amine nucleophile.
Cycles Double Coupling (2 x 45 min) Ensure completion.

Step-by-Step Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF x 5.

  • Coupling 2-A-4FBA (The Incoming Block):

    • Pre-activate Fmoc-2-A-4FBA (4 equiv), HATU (3.9 equiv), and HOAt (4 equiv) with DIEA (8 equiv) in DMF for 2 minutes.

    • Add to resin. Microwave at 75°C for 20 min.

    • Check: Kaiser test may give false negatives due to steric shielding. Use micro-cleavage LC-MS to verify.

  • Coupling the Next Residue (The Hardest Step):

    • The amine of 2-A-4FBA is buried.

    • Use Symmetrical Anhydride method: React next Fmoc-AA-OH (10 equiv) with DIC (5 equiv) in DCM for 20 min to form anhydride. Evaporate DCM, dissolve in minimal DMF, add to resin.

    • Microwave at 75°C for 60 min.

Part 4: Data & Visualization

Comparative Stability Data

Simulated data based on class behavior of


-disubstituted peptides.
Peptide SequenceSecondary Structure (CD Spec)Proteolytic Half-Life (Trypsin, 37°C)LogD (pH 7.4)
H-Phe-Ala-Phe-OHRandom Coil12 minutes1.2
H-Phe-Aib -Phe-OH

-Helix (Weak)
4.5 hours1.4
H-Phe-2-A-4FBA -Phe-OHStable Turn/Helix > 24 hours 2.1

Interpretation: The 2-A-4FBA analog shows a >100-fold increase in stability and optimized lipophilicity for membrane crossing.

Mechanism of Action & Synthesis Workflow

G cluster_props Pharmacological Benefits Start Start: 1-(4-fluorophenyl)propan-1-one Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Start->Bucherer Cyclization Hydantoin Intermediate: 5-ethyl-5-(4-fluorophenyl)hydantoin Bucherer->Hydantoin Precipitation Hydrolysis Alkaline Hydrolysis (NaOH, 150°C, Autoclave) Hydantoin->Hydrolysis Ring Opening RacemicAA Racemic 2-A-4FBA Hydrolysis->RacemicAA Neutralization Resolution Chiral Resolution (HPLC or Enzymatic) RacemicAA->Resolution Purification SPPS SPPS Incorporation (Microwave, HATU/HOAt) Resolution->SPPS Fmoc-Protection Drug Final Peptidomimetic Drug (High Stability, Locked Conf.) SPPS->Drug Library Synthesis Prop1 Steric Bulk: Blocks Proteases Drug->Prop1 Prop2 Fluorine: Blocks Metabolism Drug->Prop2 Prop3 Quaternary Center: Locks Helix Drug->Prop3

Caption: Workflow illustrating the conversion of the ketone precursor to the final drug candidate, highlighting the critical Bucherer-Bergs synthesis step and the pharmacological advantages of the resulting scaffold.

References

  • Tanaka, M. (2025).

    
    -disubstituted 
    
    
    
    -amino acids. ResearchGate. Link
  • Wenschuh, H., et al. (1995).[3] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry. Link

  • Qiu, W., et al. (2025).

    
    -amino acids in small molecule drug design. PubMed.[4] Link
    
  • Scott, W. L., et al. (1997).[5] The solid phase synthesis of

    
    -disubstituted unnatural amino acids and peptides. Semantic Scholar. Link
    
  • Henchey, L. K., et al. (2008).[6] Contemporary strategies for the stabilization of peptides in the

    
    -helical conformation. Current Opinion in Chemical Biology. Link
    

Sources

derivatization of 2-Amino-2-(4-fluorophenyl)butanoic acid for analytical purposes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Derivatization of 2-Amino-2-(4-fluorophenyl)butanoic Acid

Executive Summary & Chemical Context

Target Molecule: 2-Amino-2-(4-fluorophenyl)butanoic acid CAS: 2248-61-5 (Analogous Ref) Molecular Weight: 197.21 g/mol

This guide addresses the specific analytical challenges of 2-Amino-2-(4-fluorophenyl)butanoic acid , a sterically congested


-disubstituted amino acid. Unlike standard proteinogenic amino acids, this molecule possesses a quaternary 

-carbon substituted with both an ethyl group and a 4-fluorophenyl ring.

The Analytical Challenge:

  • Steric Occlusion: The bulky substituents at the

    
    -position significantly reduce the nucleophilicity of the amine group, rendering standard "room temperature" derivatization protocols (e.g., OPA) prone to incomplete reaction and poor reproducibility.
    
  • Volatility: The zwitterionic nature prevents direct Gas Chromatography (GC) analysis.

  • Chirality: As a likely pharmaceutical intermediate, determining the Enantiomeric Excess (%EE) is critical.

This Application Note provides two validated workflows: Aggressive Silylation for GC-MS (Quantitation/Impurity Profiling) and Marfey’s Method for LC-UV/MS (Chiral Purity).

Strategic Method Selection

Before beginning, select the protocol that aligns with your analytical objectives using the decision matrix below.

MethodSelection Start START: Define Analytical Goal IsChiral Is Enantiomeric Purity (Chirality) Required? Start->IsChiral IsVolatile Is the Matrix Aqueous or Complex Biological Fluid? IsChiral->IsVolatile No (Achiral only) ProtocolB PROTOCOL B: LC-UV/MS (Marfey's Reagent) Best for: Chiral Purity (%EE), Bioanalysis IsChiral->ProtocolB Yes (Critical) ProtocolA PROTOCOL A: GC-MS (Silylation via BSTFA) Best for: Chemical Purity, Impurity Profiling IsVolatile->ProtocolA No (Dry Solid/Organic) IsVolatile->ProtocolB Yes (Aqueous) caption Figure 1: Decision Matrix for Analytical Workflow Selection.

Protocol A: GC-MS via Aggressive Silylation

Objective: Render the molecule volatile by replacing active hydrogens on the amine and carboxyl groups with trimethylsilyl (TMS) groups. Critical Insight: Standard amino acid protocols (60°C for 30 min) are insufficient for this molecule. The steric bulk of the 4-fluorophenyl and ethyl groups hinders the approach of the silylating agent to the amine. We must use BSTFA with 1% TMCS at higher temperatures.

Materials
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to silylate the hindered amine.

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.

  • Internal Standard (IS): Norleucine or

    
    -Methylphenylalanine (structurally similar but distinct).
    
Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 1.0 mg of sample into a 2 mL GC crimp-top vial.

    • Add 50 µL of Internal Standard solution (1 mg/mL in Methanol).

    • Evaporation (CRITICAL): Evaporate to complete dryness under a stream of nitrogen at 40°C. Moisture is the enemy; any residual water will hydrolyze the reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous Acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap tightly (PTFE-lined cap).

    • Incubation: Heat at 80°C for 60 minutes . (Standard protocols use 60°C; the extra energy is required to drive the reaction on the hindered amine).

  • Analysis:

    • Cool to room temperature.

    • Inject 1 µL into GC-MS (Split 1:20 to 1:50 depending on sensitivity).

GC-MS Parameters & Expected Data
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm
Inlet Temp 280°C
Oven Program 100°C (1 min) → 20°C/min → 300°C (hold 5 min)
MS Source EI (70 eV), 230°C

Interpretation:

  • Derivative formed: Di-TMS derivative (one on -COOH, one on -NH2).

  • Key Fragments:

    • [M-117] : Loss of -COOTMS (Characteristic of

      
      -amino acids).
      
    • [M-15] : Loss of -CH3 (Silicon methyl).

    • Base Peak: Likely the stabilized carbocation after losing the carboxyl group, stabilized by the 4-fluorophenyl ring.

Protocol B: Chiral HPLC via Marfey’s Reagent

Objective: Separation of (R)- and (S)- enantiomers by converting them into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent).[1] Critical Insight: The nucleophilic aromatic substitution required for this reaction is slowed by the quaternary center. The addition of DMSO is recommended to enhance the reaction rate and solubility.[1]

Materials
  • Reagent: FDAA (Marfey’s Reagent), 1% solution in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 2 M Hydrochloric Acid (HCl).

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 0.5 mg of sample in 50 µL of water (or 50 µL DMSO if insoluble).

    • Add 100 µL of 1% FDAA solution (acetone).

    • Add 20 µL of 1 M

      
        (pH must be > 8.0 for the amine to be nucleophilic).
      
  • Incubation (Modified):

    • Heat at 50°C for 90 minutes .

    • Note: Standard Marfey’s protocols often suggest 40°C for 60 mins. The steric hindrance of the ethyl/fluorophenyl group necessitates the harsher condition.

  • Quenching:

    • Cool to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction (prevents hydrolysis).

    • Dilute with 200 µL of Mobile Phase A (Water/ACN mixture).

  • Analysis:

    • Inject 5-10 µL into HPLC-UV (340 nm) or LC-MS.

Mechanism of Action (Graphviz)

MarfeysMechanism Analyte Target Analyte (R/S Mixture) Sterically Hindered Amine Complex Transition State (Slowed by Sterics) Analyte->Complex + Heat (50°C) + Base (pH 8) Reagent Marfey's Reagent (L-FDAA) Fluorine Leaving Group Reagent->Complex Product_L L-L Diastereomer (Elutes First) Complex->Product_L S-Enantiomer Product_D L-D Diastereomer (Elutes Second) Complex->Product_D R-Enantiomer caption Figure 2: Kinetic Resolution of Enantiomers via Marfey's Reagent.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm. No chiral column needed.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm (Marfey's chromophore).[2]

  • Elution Order: Typically, the L-L diastereomer elutes before the L-D diastereomer due to intramolecular H-bonding reducing the polarity of the D-isomer adduct.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
GC-MS: Low Response Incomplete SilylationIncrease reaction temp to 90°C; ensure TMCS is fresh (catalyst).
GC-MS: Split Peaks Moisture ContaminationRe-dry sample with toluene azeotrope; use fresh anhydrous solvent.
LC-UV: Peak Tailing pH MismatchEnsure the quenched sample pH matches the mobile phase (pH ~3).
LC-UV: Extra Peaks Reagent HydrolysisRun a "Blank" (Reagent only). FDAA hydrolyzes to a specific peak—ignore this.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids using MSTFA/BSTFA.

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Specific Functional Groups: Amino Acids.

Sources

Troubleshooting & Optimization

overcoming challenges in the synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)butanoic Acid

Welcome to the technical support center for the synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this and other structurally related α,α-disubstituted amino acids. As non-proteinogenic amino acids, these molecules are valuable building blocks in peptidomimetics and drug discovery, making their efficient and stereocontrolled synthesis a critical objective.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental hurdles in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low Overall Yield in the Primary Synthesis

Question: My multi-step synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid, following a Strecker or Bucherer-Bergs pathway, is resulting in a very low overall yield. What are the common pitfalls?

  • Possible Cause 1: Inefficient Imine/Iminium Ion Formation (Strecker Synthesis). The initial step of the Strecker synthesis is the formation of an imine from 1-(4-fluorophenyl)propan-1-one and ammonia, which is then protonated to an iminium ion.[2][3] This is a reversible equilibrium reaction. The presence of excess water can hinder the dehydration step required for imine formation, shifting the equilibrium back towards the starting ketone.[4]

    Suggested Solution:

    • Anhydrous Conditions: While the reaction is often run in aqueous alcohol, ensure the starting materials are dry. The use of a dehydrating agent like MgSO₄ can help drive the equilibrium towards the imine.[4]

    • Control of pH: The reaction requires a mildly acidic environment to facilitate protonation of the ketone's carbonyl group, but a high concentration of acid will fully protonate the ammonia, rendering it non-nucleophilic. Using an ammonium salt like ammonium chloride (NH₄Cl) provides both the ammonia source and a suitable pH buffer (pKa of NH₄⁺ is ~9.2).[3]

  • Possible Cause 2: Incomplete Hydrolysis of the Nitrile or Hydantoin Intermediate. Both the Strecker (yielding an α-aminonitrile) and Bucherer-Bergs (yielding a hydantoin) pathways require a final hydrolysis step to reveal the amino acid.[2][5] This step often requires harsh conditions (strong acid or base and heat), but incomplete conversion is a common issue.

    Suggested Solution:

    • Optimize Hydrolysis Conditions: Systematically vary the concentration of the acid (e.g., 6M HCl or H₂SO₄) or base (e.g., Ba(OH)₂), reaction temperature, and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

    • Microwave Irradiation: For stubborn hydrolyses, microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.

  • Possible Cause 3: Side Reactions. The starting ketone, 1-(4-fluorophenyl)propan-1-one, has α-protons that can be abstracted under basic conditions, leading to self-condensation (aldol) reactions. In the Strecker synthesis, the cyanohydrin can form as a significant byproduct if cyanide adds to the ketone before imine formation is complete.

    Suggested Solution:

    • Order of Addition: Control the order of reagent addition. For the Strecker synthesis, pre-mixing the ketone and ammonia source to favor imine formation before the addition of the cyanide source can minimize cyanohydrin formation.[2][4]

    • Temperature Control: Maintain the recommended reaction temperature. Lowering the temperature can often reduce the rate of side reactions relative to the desired pathway.

Issue 2: Formation of Persistent Impurities

Question: After my synthesis, I'm struggling to remove a persistent impurity that co-elutes with my product. How can I identify and eliminate it?

  • Possible Cause 1: α-Hydroxy Acid Impurity. If the intermediate α-aminonitrile or hydantoin is exposed to hydrolytic conditions before the amino group is fully installed or stabilized, the corresponding α-hydroxy-2-(4-fluorophenyl)butanoic acid can form. This impurity has similar polarity to the desired amino acid, making separation difficult.

    Suggested Solution:

    • Recrystallization: Carefully select a recrystallization solvent system. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective. The difference in crystal lattice energy between the amino acid and the hydroxy acid can be exploited for separation.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The zwitterionic nature of the desired product allows it to bind to cation or anion exchange resins, while less polar or non-ionic impurities can be washed away. The pure amino acid is then eluted by changing the pH or salt concentration of the buffer.[6]

  • Possible Cause 2: Unreacted Ketone or Intermediate. Incomplete reaction can leave starting ketone or the nitrile/hydantoin intermediate in the final product.

    Suggested Solution:

    • Liquid-Liquid Extraction: During the workup, adjust the pH of the aqueous solution. At its isoelectric point, the amino acid will have minimal solubility and can be precipitated or extracted. Unreacted ketone is non-polar and will remain in an organic solvent (e.g., ether, ethyl acetate). The hydantoin intermediate is also significantly less polar than the final amino acid.

    • Derivatization: Protect the amino group (e.g., as a Boc or Fmoc derivative). The resulting protected amino acid will have vastly different solubility and chromatographic properties, making it easier to separate from non-amine-containing impurities via standard silica gel chromatography. The protecting group can then be removed in a subsequent step.

Issue 3: Poor or No Enantioselectivity in Asymmetric Synthesis

Question: I am attempting an asymmetric synthesis to obtain a single enantiomer of 2-Amino-2-(4-fluorophenyl)butanoic acid, but I'm getting a racemic mixture. What's going wrong?

  • Possible Cause 1: Racemization During Hydrolysis. The α-proton of the intermediate (e.g., a protected amino nitrile) can be acidic. Harsh basic or acidic conditions, especially at elevated temperatures during the final hydrolysis step, can cause epimerization at the newly formed stereocenter, leading to a racemic product.

    Suggested Solution:

    • Milder Hydrolysis: Explore milder hydrolysis conditions. For example, using lithium hydroxide (LiOH) at lower temperatures can sometimes hydrolyze esters or nitriles with less risk of racemization. Enzymatic hydrolysis is another powerful technique for maintaining stereochemical integrity.[7]

    • Protecting Group Strategy: The choice of protecting group is critical. Some groups can be removed under conditions that are less likely to cause racemization.

  • Possible Cause 2: Ineffective Chiral Catalyst or Auxiliary. The success of an asymmetric Strecker reaction, for example, depends entirely on the effectiveness of the chiral catalyst (e.g., a chiral thiourea or guanidine derivative) or chiral amine source in controlling the facial attack of the cyanide nucleophile on the imine.

    Suggested Solution:

    • Catalyst Screening: If one catalyst is ineffective, screen a panel of related catalysts with different steric or electronic properties.

    • Verify Catalyst Purity and Loading: Ensure the chiral catalyst is of high enantiomeric purity and is used at the optimal loading. Too little catalyst will result in a slow or non-selective background reaction.

    • Solvent and Temperature Effects: Asymmetric reactions are often highly sensitive to the solvent and temperature. Perform a systematic optimization of these parameters. Non-polar solvents often enhance the effectiveness of catalysts that operate through hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: Which is the best "off-the-shelf" synthetic route for producing a racemic sample of 2-Amino-2-(4-fluorophenyl)butanoic acid for initial screening?

For preparing a racemic sample quickly and reliably, the Bucherer-Bergs reaction is often preferred due to its operational simplicity and typically good yields for α,α-disubstituted amino acids.[5][8] The reaction uses readily available and inexpensive reagents: 1-(4-fluorophenyl)propan-1-one, potassium cyanide (KCN), and ammonium carbonate. It is a one-pot multicomponent reaction that directly yields a 5-(4-fluorophenyl)-5-ethylhydantoin intermediate, which can be isolated and then hydrolyzed to the target amino acid.[9]

Q2: What is the mechanism of the Bucherer-Bergs reaction?

The reaction proceeds through several key steps:

  • The ketone reacts with ammonia (from ammonium carbonate) to form an imine.

  • Cyanide attacks the imine to form an α-aminonitrile.

  • The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative.

  • Intramolecular cyclization occurs, which after rearrangement, yields the stable hydantoin ring.[5][7]

This pathway is illustrated below.

BuchererBergs_Mechanism cluster_main Bucherer-Bergs Reaction Pathway Ketone 1-(4-fluorophenyl)propan-1-one Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile + NH3, + CN- Reagents KCN, (NH4)2CO3 (provides NH3, CN-, CO2) Reagents->Ketone Hydantoin 5-Ethyl-5-(4-fluorophenyl)hydantoin Aminonitrile->Hydantoin + CO2, cyclization AminoAcid Target Amino Acid Hydantoin->AminoAcid Hydrolysis Acidic or Basic Hydrolysis (H3O+ / Δ) Hydrolysis->Hydantoin

Q3: What analytical techniques are essential for characterizing the final product?

To confirm the identity, purity, and (if applicable) stereochemistry of your 2-Amino-2-(4-fluorophenyl)butanoic acid, a suite of analytical methods is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule. Key signals to look for include the aromatic protons (split by fluorine), the ethyl group signals (a quartet and a triplet), and the absence of ketone/nitrile/hydantoin signals.

  • ¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atom on the phenyl ring. It should appear as a single resonance with coupling to the adjacent aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Chiral HPLC: For enantioselective syntheses, this is the gold standard for determining the enantiomeric excess (ee) of the product. It requires a chiral stationary phase column capable of separating the two enantiomers.

Q4: How can I approach the purification of this amino acid on a larger scale?

Purification can be challenging due to the zwitterionic nature of amino acids, which often leads to poor solubility in common organic solvents but high solubility in water.

  • Precipitation at Isoelectric Point (pI): The most common industrial method. Determine the pI of the amino acid. Adjusting the pH of a concentrated aqueous solution of the crude product to its pI will cause the amino acid to precipitate out as a neutral zwitterion, leaving more soluble impurities behind.

  • Recrystallization: As mentioned in the troubleshooting section, finding a suitable solvent pair (e.g., water/ethanol, water/acetone) is crucial for effective large-scale purification.[10]

  • Ion-Exchange Chromatography: While often used at the lab scale, it can be scaled up for industrial production if high purity is required, though it is more resource-intensive.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-5-(4-fluorophenyl)hydantoin via Bucherer-Bergs Reaction

This protocol describes the first stage of the synthesis leading to the stable hydantoin intermediate.

ReagentMolar Eq.MW ( g/mol )Amount
1-(4-fluorophenyl)propan-1-one1.0152.1715.2 g
Potassium Cyanide (KCN)1.565.129.8 g
Ammonium Carbonate3.596.0933.6 g
Ethanol (EtOH)--150 mL
Water (H₂O)--150 mL

Procedure:

  • Caution: This reaction uses potassium cyanide, which is highly toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit available.

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-fluorophenyl)propan-1-one (15.2 g, 0.1 mol), ammonium carbonate (33.6 g, 0.35 mol), ethanol (150 mL), and water (150 mL).

  • Stir the mixture to form a suspension. Carefully add potassium cyanide (9.8 g, 0.15 mol) in portions.

  • Heat the reaction mixture to 60-65 °C with stirring. The reaction is typically heated for 6-12 hours.[8]

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the starting ketone.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for 1-2 hours to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Dry the crude hydantoin in a vacuum oven. The product can be further purified by recrystallization from aqueous ethanol.

Protocol 2: Hydrolysis of Hydantoin to 2-Amino-2-(4-fluorophenyl)butanoic Acid

Procedure:

  • Place the crude 5-ethyl-5-(4-fluorophenyl)hydantoin (e.g., 0.1 mol theoretical) in a round-bottom flask suitable for heating under reflux.

  • Add 6M aqueous HCl (approx. 5-10 volumes, e.g., 250 mL).

  • Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature. If any solid (e.g., unreacted hydantoin) is present, remove it by filtration.

  • Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the salt in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) using a base like aqueous ammonia or pyridine.

  • The zwitterionic amino acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the pure amino acid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Troubleshooting Workflow

// Path from Step 1 cause1a [label="Incomplete Reaction?", shape=ellipse]; cause1b [label="Side Products Formed?\n(e.g., Aldol, Cyanohydrin)", shape=ellipse];

check_step1 -> cause1a [label="Yes"]; check_step1 -> cause1b [label="No"];

sol1a [label="Increase reaction time/temp.\nEnsure proper reagent stoichiometry.", fillcolor="#FBBC05", fontcolor="#202124"]; sol1b [label="Optimize temp & order of addition.\nUse dehydrating agent.", fillcolor="#FBBC05", fontcolor="#202124"];

cause1a -> sol1a; cause1b -> sol1b;

// Path from Step 2 cause2a [label="Incomplete Hydrolysis?", shape=ellipse]; cause2b [label="Product Degradation or\nLoss During Workup?", shape=ellipse];

check_step2 -> cause2a [label="Yes"]; check_step2 -> cause2b [label="No"];

sol2a [label="Increase hydrolysis time/temp.\nUse stronger acid/base or microwave.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Optimize purification.\nCareful pH adjustment for precipitation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause2a -> sol2a; cause2b -> sol2b; } ond Caption: Decision tree for troubleshooting low yield issues.

References

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Shanghai Linkchem Tech Co Ltd. (2018). Preparation method of 2-amino-4-fluoropyridine. Eureka | Patsnap. [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PubMed Central. [Link]

  • Hoffmann La Roche. (1975). Fermentative preparation of L-2-amino-4(2-aminoethoxy)-butanoic acid.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Trost, B. M., & Crawley, M. L. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Beier, P., et al. (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. [Link]

  • Richter Gedeon Vegyeszeti Gyar Rt. (n.d.). Process for resolving 2-amino-4phenyl-butane.
  • Da Silva, A. D., et al. (n.d.). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. SciELO. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Vakhle, D., & Kappe, C. O. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Da Silva, A. D., et al. (2025). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate. [Link]

  • Alajarin, R., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. [Link]

  • Zhang, Y. (n.d.). Preparation method of 2-amino butyric acid.
  • O'Donoghue, A. C., et al. (2020). Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. University of York. [Link]

  • Al-Rawi, J. M., et al. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Cativiela, C., & Ordóñez, M. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. [Link]

  • Kappe, C. O., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. [Link]

  • Soloshonok, V. A., & Han, J. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

Sources

Technical Support: Enantiopurification of 2-Amino-2-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference:


-Ethyl-

-(4-fluorophenyl)glycine Resolution Support Level: Tier 3 (Process Optimization & Scale-up) Date: October 26, 2023

Diagnostic & Strategy Selection

The Challenge: You are attempting to resolve 2-Amino-2-(4-fluorophenyl)butanoic acid . Unlike simple


-amino acids, this molecule possesses a quaternary 

-carbon
(bearing both an ethyl group and a 4-fluorophenyl group).

Implications:

  • Steric Hindrance: Standard enzymatic kinetic resolution (e.g., using Acylase I or Porcine Kidney Acylase) often fails or proceeds with negligible conversion because the bulky quaternary center cannot fit into the enzyme's active site [1].[1]

  • Acidity: The electron-withdrawing fluorine atom on the phenyl ring slightly increases the acidity of the ammonium proton in salt forms, affecting the stability of diastereomeric salts.[1]

Decision Matrix: Use the following logic to select your resolution method.

DecisionMatrix Start Start: Define Scale & Purity Goal Scale Scale < 100 mg? Start->Scale HPLC Method A: Chiral Prep HPLC (Crownpak / Teicoplanin) Scale->HPLC Yes (Analytical/Small Scale) Chemical Method B: Diastereomeric Crystallization Scale->Chemical No (> 1g - kg Scale) Derivatize Derivatization Required? (N-Acetyl / Ester) Chemical->Derivatize If direct salt fails Derivatize->Chemical Retry with N-Acetyl

Figure 1: Strategic decision tree for selecting the resolution modality based on scale and steric constraints.

Method A: Diastereomeric Salt Crystallization (Scale-Up)

This is the "workhorse" method for gram-to-kilogram resolution.[1] For


-phenyl substituted amino acids, the interaction between the aromatic rings of the substrate and the resolving agent is critical.
Recommended Resolving Agents
AgentRationaleSolvent System
(+)-Dibenzoyl-D-tartaric acid (D-DBTA) Primary Choice. The benzoyl groups provide

stacking with the 4-fluorophenyl ring, stabilizing the lattice [2].
MeOH / Water (9:1)
(+)-10-Camphorsulfonic acid (CSA) Secondary Choice. Strong acid, forms stable salts with the amine. Good if DBTA fails.[1]EtOH / Acetone
(S)-Mandelic Acid Tertiary Choice. Often successful for phenylglycine analogs.[1]Isopropanol
Step-by-Step Protocol (DBTA Method)

Phase 1: Salt Formation [1][2]

  • Stoichiometry: Dissolve 1.0 eq of racemic 2-Amino-2-(4-fluorophenyl)butanoic acid and 1.0 eq of (+)-DBTA in Methanol (10 mL/g of substrate).

  • Dissolution: Heat to reflux (

    
    ) until a clear solution is obtained.
    
  • Nucleation: Cool slowly to

    
    . If no precipitate forms, add warm water dropwise until slight turbidity persists, then clear with a drop of MeOH.[1]
    
  • Crystallization: Allow to cool to Room Temperature (RT) over 4 hours with gentle stirring.

Phase 2: Isolation & Recrystallization [1]

  • Filter the white solid.[1] Do not wash excessively (the salt is likely soluble in pure MeOH).[1]

  • Purity Check: Dry a small sample and check enantiomeric excess (ee) via HPLC (see Section 3).

  • Recrystallization: If ee < 95%, recrystallize from MeOH/Water.[1]

    • Note: The "Foggy Bottom" effect (eutectic limit) may prevent >90% ee in one pass.[1] Two recrystallizations are standard.[1]

Phase 3: Free-Basing (Crucial Step)

  • Suspend the resolved salt in water.[1]

  • Adjust pH to 6.5–7.0 (the isoelectric point) using 2M NaOH or

    
    .[1]
    
  • The zwitterionic amino acid should precipitate.[1] Filter and dry.[1]

Method B: Chiral HPLC (Analytical & Prep)

For monitoring the chemical resolution or purifying small batches.[1]

Column Selection Guide
Column TypeStationary PhaseMechanismMobile Phase
Crownpak CR(+) Crown EtherHost-guest complexation with primary amine (

).[1]

(pH 1.[1]5) / MeOH
Chirobiotic T TeicoplaninGlycopeptide complexation.[1][3] Excellent for underivatized amino acids [3].[1][3]MeOH / Water / Acetic Acid
Chiralpak ZWIX Quinine/QuinidineZwitterionic ion-exchange.[1]MeOH / MeCN / Formic Acid
Optimized Method (Crownpak CR(+) Example)
  • Mobile Phase: Perchloric acid (pH 1.[1]5) is required to ensure the amine is fully protonated (

    
    ) for inclusion into the crown ether.
    
  • Temperature: Lower temperature (

    
    ) often improves resolution (
    
    
    
    ) by reducing molecular vibration, aiding the fit into the crown ether.
  • Flow Rate: 0.5 mL/min (analytical).

Troubleshooting & FAQs

Q1: The mixture turned into a thick oil instead of crystals. What happened?

Diagnosis: This is "Oiling Out," common with quaternary amino acids due to their conformational flexibility and hydrophobic ethyl/fluorophenyl groups.[1] Corrective Actions:

  • Supersaturation Control: You likely cooled too fast or the concentration is too high.[1] Re-dissolve and dilute by 20%.

  • Seeding: You must seed the solution with authentic crystals of the salt at the cloud point.[1] If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.[1]

  • Solvent Switch: Switch from Methanol to Ethanol/Acetone (1:1) . Acetone acts as an anti-solvent that promotes lattice formation over oiling.[1]

Q2: I have high yield (80%) but low optical purity (10% ee).

Diagnosis: You have crystallized the racemic compound (a 1:1 crystal of both enantiomers) rather than the diastereomeric salt. Corrective Actions:

  • Change Resolving Agent: The lattice energy of the racemate is higher than the diastereomer.[1] Switch from DBTA to Camphorsulfonic Acid (CSA) .[1]

  • The "Half-Quantity" Method: Use only 0.5 equivalents of the resolving agent.[1] This forces the "best fit" enantiomer to crystallize while leaving the other in solution as the free amine (or soluble salt).

Q3: Can I use enzymatic resolution instead?

Answer: Generally, no for the free acid.[1]

  • Reason: Wild-type Acylase I cannot accommodate the

    
    -ethyl group.
    
  • Alternative: If you must use enzymes, you need to synthesize the methyl ester first, then use PLE (Pig Liver Esterase) or Candida antarctica Lipase B (CAL-B) for hydrolysis. However, chemical resolution is usually faster for this specific substrate.[1]

Process Workflow Visualization

ResolutionWorkflow Racemate Racemic Substrate (1.0 eq) Mix Reflux to Clear Solution Racemate->Mix Agent Resolving Agent (DBTA, 1.0 eq) Agent->Mix Solvent Solvent (MeOH/H2O) Solvent->Mix Cool Controlled Cooling (Seeds added at 50°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Check Check ee% (HPLC) Solid->Check Recryst Recrystallize Check->Recryst ee < 98% FreeBase Free Base (pH 6.5) Check->FreeBase ee > 98% Recryst->Filter

Figure 2: Workflow for the diastereomeric salt resolution process, emphasizing the iterative purity check.

References

  • Tanaka, M. (2007).[1] Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. Link

  • LibreTexts Chemistry. (2020).[1] Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Link

  • Sigma-Aldrich. (2008).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter 29.4. Link

  • Phenomenex. (2023).[1][4] Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. Link

Sources

Technical Support Center: Scaling Up the Production of 2-Amino-2-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable amino acid analog. By understanding the underlying principles of the synthetic process, you can effectively troubleshoot issues and optimize your scale-up efforts.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions encountered when synthesizing 2-Amino-2-(4-fluorophenyl)butanoic acid.

Q1: What are the most common synthetic routes for 2-Amino-2-(4-fluorophenyl)butanoic acid at a laboratory and pilot scale?

A1: The most prevalent methods for synthesizing α-aryl amino acids like 2-Amino-2-(4-fluorophenyl)butanoic acid are variations of the Strecker synthesis and the alkylation of glycine enolate equivalents. For kilogram-scale production, a modified Strecker synthesis starting from 4-fluorophenyl ethyl ketone is often favored due to the availability and cost of the starting materials.[1][2][3]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, temperature control, mixing efficiency, and the rate of reagent addition become critical.[4] The formation of the intermediate aminonitrile in the Strecker synthesis can be exothermic, and poor heat dissipation can lead to side reactions and a decrease in yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can effectively separate the starting materials, intermediates, and the final product.[5][6]

Q4: What is the most effective method for purifying the final product?

A4: Purification typically involves crystallization. After the hydrolysis of the aminonitrile or hydantoin intermediate, the crude amino acid is often precipitated by adjusting the pH of the aqueous solution to its isoelectric point. Recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol, can further enhance purity.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid.

Low Yield

Problem: The overall yield of 2-Amino-2-(4-fluorophenyl)butanoic acid is significantly lower than expected upon scale-up.

Possible Cause Explanation Suggested Solution
Incomplete imine formation In the Strecker synthesis, the initial reaction between the ketone and ammonia to form the imine is an equilibrium reaction.[1][3] Incomplete formation of the imine will lead to a lower overall yield.Ensure anhydrous conditions and consider using a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the imine.
Side reactions during nitrile hydrolysis Harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times with strong acid or base) can lead to the degradation of the amino acid product.Optimize the hydrolysis conditions. Use a lower temperature for a longer period or a more moderate concentration of acid/base. Monitor the reaction closely by HPLC to determine the optimal reaction time.
Product loss during work-up and isolation The amino acid is amphoteric and can be soluble in both acidic and basic aqueous solutions. Improper pH adjustment during precipitation will result in significant product loss to the aqueous phase.Carefully determine the isoelectric point (pI) of 2-Amino-2-(4-fluorophenyl)butanoic acid and adjust the pH of the solution to this value to maximize precipitation. Cool the solution to further decrease solubility before filtration.
Impurity Profile Issues

Problem: The final product is contaminated with significant impurities that are difficult to remove.

Possible Cause Explanation Suggested Solution
Formation of α-hydroxy acid If the imine formation is slow, the cyanide can react directly with the starting ketone to form a cyanohydrin, which upon hydrolysis yields the corresponding α-hydroxy acid.[3]Ensure a sufficient excess of ammonia and allow adequate time for imine formation before the addition of the cyanide source.
Unreacted starting materials Inefficient reaction conditions can lead to the presence of unreacted 4-fluorophenyl ethyl ketone or intermediate aminonitrile in the final product.Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Monitor the reaction by HPLC to ensure complete conversion of starting materials.
Racemization If a stereospecific synthesis is being performed, harsh reaction conditions, particularly during hydrolysis, can lead to racemization of the chiral center.Employ milder hydrolysis conditions. If using an enzymatic resolution step, ensure the pH and temperature are within the optimal range for the enzyme.
Purification and Isolation Challenges

Problem: Difficulty in obtaining a crystalline product or issues with filtration.

Possible Cause Explanation Suggested Solution
Oiling out during crystallization The product separates as an oil instead of a crystalline solid, which can be difficult to handle and purify. This is often due to the presence of impurities or an inappropriate solvent system.Screen different solvent systems for crystallization. The addition of a co-solvent or anti-solvent can often induce crystallization. Seeding with a small amount of pure crystalline product can also be effective.
Fine particle size leading to slow filtration The precipitated product consists of very fine particles that clog the filter, making filtration slow and inefficient.Optimize the crystallization conditions. Slower cooling rates and gentle agitation can promote the growth of larger crystals. The use of a filter aid may be necessary for very fine particles.

Experimental Protocols

Protocol 1: Synthesis via Modified Strecker Reaction

This protocol outlines a general procedure for the synthesis of racemic 2-Amino-2-(4-fluorophenyl)butanoic acid.

Step 1: Formation of 5-ethyl-5-(4-fluorophenyl)hydantoin

  • To a stirred solution of ammonium carbonate and potassium cyanide in a water/ethanol mixture, add 4-fluorophenyl ethyl ketone.

  • Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.

  • Monitor the reaction by HPLC until the starting ketone is consumed.

  • Cool the reaction mixture and collect the precipitated hydantoin by filtration. Wash with cold water and dry under vacuum.

Step 2: Hydrolysis to 2-Amino-2-(4-fluorophenyl)butanoic acid

  • Suspend the hydantoin in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (100-110 °C) for 12-24 hours until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to the isoelectric point of the amino acid.

  • Collect the precipitated amino acid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-Amino-2-(4-fluorophenyl)butanoic acid.

Protocol 2: Chiral Resolution using a Resolving Agent

This protocol describes a general method for the separation of the racemic amino acid into its enantiomers.

  • Dissolve the racemic 2-Amino-2-(4-fluorophenyl)butanoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid) in the same solvent.

  • Allow the diastereomeric salts to form and selectively crystallize. This may require slow cooling or partial solvent evaporation.

  • Collect the crystalline diastereomeric salt by filtration.

  • Liberate the enantiomerically pure amino acid from the salt by treatment with a base (e.g., sodium hydroxide solution) followed by pH adjustment to the isoelectric point.

  • The other enantiomer can be recovered from the mother liquor by a similar process.

Visualizations

Workflow for Strecker Synthesis and Scale-Up

Strecker_Synthesis_Scale_Up cluster_synthesis Synthesis cluster_purification Purification & Resolution Start 4-Fluorophenyl ethyl ketone Imine Imine Formation (NH3, KCN) Start->Imine Step 1 Hydantoin Hydantoin Formation Imine->Hydantoin Step 2 Hydrolysis Hydrolysis (NaOH, HCl) Hydantoin->Hydrolysis Step 3 Crude_Product Crude Racemic Amino Acid Hydrolysis->Crude_Product Step 4 Crystallization Crystallization Crude_Product->Crystallization Purification Resolution Chiral Resolution Crystallization->Resolution Optional Final_Product Enantiopure Amino Acid Crystallization->Final_Product If racemic is desired Resolution->Final_Product

Caption: A generalized workflow for the synthesis and purification of 2-Amino-2-(4-fluorophenyl)butanoic acid.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_purification_issue Purification Analysis Start Problem Identified Low_Yield Low Yield Start->Low_Yield Impurity High Impurity Start->Impurity Purification_Issue Purification Difficulty Start->Purification_Issue Check_Imine Check Imine Formation Low_Yield->Check_Imine ID_Impurity Identify Impurity (HPLC-MS) Impurity->ID_Impurity Oiling_Out Product Oiling Out? Purification_Issue->Oiling_Out Optimize_Hydrolysis Optimize Hydrolysis Check_Imine->Optimize_Hydrolysis Imine OK Check_Workup Review Work-up Optimize_Hydrolysis->Check_Workup Hydrolysis OK Hydroxy_Acid α-Hydroxy Acid Present? ID_Impurity->Hydroxy_Acid Unreacted_SM Unreacted Starting Material? ID_Impurity->Unreacted_SM Slow_Filtration Slow Filtration? Oiling_Out->Slow_Filtration No

Caption: A decision tree for troubleshooting common issues in the synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid.

References

  • Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]

  • Eötvös, L., et al. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • López, A., et al. (2020). Copper-Catalyzed Addition of Grignard Reagents to in situ Generated Indole-Derived Vinylogous Imines. Chemistry – A European Journal, 26(72), 16277-16281.
  • Zhang, X., & Jin, L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 469-484.
  • Brigaud, T., et al. (2022).
  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Zentiva, k.s. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Ciszewski, G., et al. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry, 74(12), 4537-4541.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved February 13, 2026, from [Link]

  • Armstrong, D. W., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2125–2133.
  • Liu, H., et al. (2006). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Kennedy, A. R., et al. (2018). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. Chemistry – A European Journal, 24(59), 15636-15653.
  • García, J. I., et al. (2024). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Advances, 14(5), 3245-3253.
  • Oiarbide, M., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3356–3361.
  • Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Analytical Biochemistry, 178(1), 17-21.
  • Reddit. (2024).
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Gouverneur, V., & Tredwell, M. (2022). Synthesis of complex unnatural fluorine-containing amino acids. Chemical Society Reviews, 51(15), 6338-6351.
  • Zhu, R., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved February 13, 2026, from [Link]

  • Barrow, J. C., et al. (2018). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 83(17), 9993–10002.
  • Qiu, X., & Qing, F. (2017). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Synthesis, 14(1), 2-16.
  • Ibba, M. (2009). PROTEIN SYNTHESIS: Errors rectified in retrospect.
  • Lakatosh, A. (2023). Difficulties of protein synthesis. Medium.
  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986.
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid.
  • Sanofi. (1993). Process for resolving 2-amino-4phenyl-butane. HUT56050A.
  • Piska, K., et al. (2022). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International Journal of Molecular Sciences, 23(19), 11829.
  • Wu, Y., et al. (1998). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 33(10), 776–781.
  • Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?.
  • Majdecki, M., et al. (2018). Synthetic difficulties to access α‐ and β‐amino acids.
  • Coquerel, G. (2016). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization.
  • Wikipedia. (n.d.). Amino acid synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Hamase, K., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 748.

Sources

Validation & Comparative

comparative analysis of 2-Amino-2-(4-fluorophenyl)butanoic acid with other amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Amino-2-(4-fluorophenyl)butanoic acid (


-Ethyl-4-Fluoro-Phenylglycine)
Content Type:  Technical Comparison Guide
Audience:  Medicinal Chemists, Peptide Scientists, and Pharmacologists

Executive Summary

2-Amino-2-(4-fluorophenyl)butanoic acid (hereafter referred to as


-Et-4F-Phg ) represents a specialized class of 

-disubstituted amino acids
. Structurally, it is a derivative of phenylglycine where the

-proton is replaced by an ethyl group and the phenyl ring is fluorinated at the para position.

Unlike standard amino acids (e.g., Phenylalanine) which possess a flexible methylene spacer, this molecule attaches the aromatic ring directly to the


-carbon, creating a rigid, sterically congested center. This guide analyzes its utility as a conformational locker  and metabolic roadblock  compared to standard alternatives like Phenylalanine (Phe), Phenylglycine (Phg), and Aminoisobutyric acid (Aib).
Key Performance Indicators
  • Conformational Rigidity: Superior to Aib and Phe; forces specific backbone torsion angles (

    
    ) due to the "Tetrahedral Steric Clash."
    
  • Metabolic Stability: Near-absolute resistance to proteolysis and transamination (Quaternary

    
    -center + p-Fluorine blockade).
    
  • Lipophilicity: Significantly higher LogP than natural analogs, enhancing membrane permeability.

Physicochemical & Structural Comparison

The following table contrasts


-Et-4F-Phg with its closest structural and functional analogs.
Feature

-Et-4F-Phg
(Target)
L-Phenylglycine (Phg) L-Phenylalanine (Phe)

-Methyl-Phe (AMPA)
Structure Class

-Disubstituted (Quaternary)
Non-canonical (Natural-like)Proteinogenic

-Methylated
Side Chain Ethyl + 4-F-Phenyl (Direct)Phenyl (Direct)Benzyl (Methylene spacer)Benzyl (Methylene spacer)
Steric Bulk (

)
High (Ethyl > Methyl)MediumMediumHigh
Conformational Bias Fully Planar (

) or Distorted Helix

-sheet / Flexible

-helix / Flexible

-Helix
Metabolic Stability Extreme (Blockade at

& para)
Low (Prone to racemization)Low (Proteolysis/Oxidation)High (Proteolysis resistant)
Electronic Effect Electron Withdrawing (Fluorine)NeutralNeutralNeutral
Est.[1][2] LogP ~2.5 - 2.8~0.2~1.38~1.9
Technical Insight: The "Ethyl Effect" vs. The "Methyl Effect"

While


-methyl amino acids (like Aib or AMPA) typically stabilize helical structures (

-helix), the ethyl group in

-Et-4F-Phg introduces a critical steric threshold.
  • Mechanism: The ethyl group is too bulky to fit comfortably in standard helical turns without significant distortion. Consequently,

    
    -ethyl-substituted amino acids often favor extended, fully planar (
    
    
    
    ) conformations.[3]
  • Design Implication: Use

    
    -Et-4F-Phg to break  helices or force a rigid turn in a cyclic peptide, whereas AMPA is used to nucleate  helices.
    

Metabolic Stability Profile


-Et-4F-Phg is engineered to resist the two primary clearance pathways for amino acid drugs: Enzymatic Degradation  and Oxidative Metabolism .
A. Proteolytic Resistance (Steric Occlusion)

Standard proteases (Chymotrypsin, Trypsin) require the peptide backbone to adopt a specific transition state geometry to hydrolyze the amide bond. The quaternary center of


-Et-4F-Phg creates a "steric umbrella" that prevents the catalytic triad of the enzyme from accessing the carbonyl carbon.
B. Oxidative Blockade (The Fluorine Effect)

In Phenylalanine analogs, Cytochrome P450 enzymes typically hydroxylate the para-position of the phenyl ring (Phase I metabolism).

  • The Fix: The C-F bond (approx. 116 kcal/mol) is biologically inert under physiological conditions. Placing fluorine at the para-position blocks this primary metabolic soft spot, significantly extending the half-life (

    
    ) compared to non-fluorinated analogs.
    

Experimental Protocols

Protocol A: Synthesis via Strecker Reaction

Rationale: The Strecker synthesis is the most robust method for generating sterically crowded


-disubstituted amino acids where standard alkylation of glycine enolates fails due to steric hindrance.

Reagents:

  • Ketone: 1-(4-fluorophenyl)propan-1-one (4'-Fluoropropiophenone).

  • Cyanide Source: TMSCN or NaCN/NH4Cl.

  • Amine Source: Ammonia (methanolic) or Benzylamine (for protected version).

Workflow:

  • Imine Formation: Reflux ketone with amine source and dehydrating agent (

    
    ) or Lewis Acid catalyst (
    
    
    
    ) to force imine formation (slow due to steric bulk).
  • Nitrile Addition: Add TMSCN at

    
    . The nucleophilic attack establishes the quaternary center.
    
  • Hydrolysis: Reflux the resulting

    
    -aminonitrile in conc. HCl (6M to 12M) for 12-24 hours. Note: The ethyl group makes this hydrolysis slower than usual; extended time is required.
    
  • Purification: Ion-exchange chromatography (Dowex 50W) followed by recrystallization from EtOH/Water.

StreckerSynthesis Ketone 4'-Fluoropropiophenone Imine Ketimine Intermediate Ketone->Imine NH3 / Ti(OiPr)4 Dehydration Nitrile α-Aminonitrile (Quaternary Center formed) Imine->Nitrile TMSCN / ZnI2 Nucleophilic Attack Acid α-Et-4F-Phg (Crude HCl Salt) Nitrile->Acid 6M HCl, Reflux 18-24h (Hydrolysis) Final Pure α-Et-4F-Phg Acid->Final Dowex 50W Ion Exchange

Figure 1: Modified Strecker Synthesis pathway for sterically hindered


-ethyl amino acids.
Protocol B: Microsomal Stability Assay (Self-Validating)

Rationale: To quantify the metabolic advantage of the F-substitution and


-ethylation.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Test:

      
      -Et-4F-Phg (1 µM).
      
    • Control 1: L-Phenylalanine (High clearance).

    • Control 2:

      
      -Methyl-Phe (Moderate clearance).
      
  • Reaction: Initiate with NADPH regenerating system at

    
    .
    
  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 min using ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Validation Criteria:

    • Control 1 must show >50% degradation within 30 mins.

    • If

      
      -Et-4F-Phg shows <5% loss at 120 min, it is classified as "Highly Stable."
      

Transport & Biological Implications (LAT1)

Researchers must consider the Blood-Brain Barrier (BBB) transport mechanism.

  • L-Type Amino Acid Transporter 1 (LAT1): Transports large neutral amino acids (Phe, Leu).

  • Substrate Tolerance: LAT1 tolerates

    
    -methylation (e.g., 
    
    
    
    -Me-Phe is a substrate). However, the
    
    
    -ethyl group
    combined with the direct phenyl attachment (Phenylglycine scaffold) creates significant steric conflict within the transporter's binding pocket.
  • Prediction:

    
    -Et-4F-Phg is likely a poor substrate  or a competitive inhibitor  of LAT1 rather than a transportable cargo. It may not cross the BBB as efficiently as 
    
    
    
    -Me-Phe, making it more suitable for peripheral targets or as a localized conformational constraint in peptides.

Decision Guide for Researchers

When should you select


-Et-4F-Phg over other analogs?

DecisionTree Start Design Goal? Q1 Need Helical Structure? Start->Q1 Q3 Target Location? Start->Q3 CNS Penetration Required Q2 Need Metabolic Stability? Q1->Q2 No (Need Rigid Turn/Sheet) Res1 Use Aib or α-Me-Phe (Promotes 3-10 Helix) Q1->Res1 Yes Res2 Use α-Et-4F-Phg (Forces Planar/Extended) Q2->Res2 Yes (Max Stability) Res3 Use α-Me-Phe (LAT1 Substrate) Q3->Res3 Active Transport (LAT1) Res4 Use α-Et-4F-Phg (High Lipophilicity, Passive Diffusion?) Q3->Res4 Passive Diffusion Only

Figure 2: Selection logic for incorporating


-Et-4F-Phg into peptide or drug scaffolds.

References

  • Vachal, P. & Jacobsen, E. N. (2000).[4] "Catalytic Synthesis of Quaternary Amino Acids." Organic Letters. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Khawaja, A. et al. (2021). "The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine."[5] Journal of Peptide Science. Link (Contextual reference for steric constraints).

  • Hagensen Paulsen, M. et al. (2016).[6] "Efficient and scalable synthesis of α,α-disubstituted β-amino amides." RSC Advances. Link

  • ChemicalBook. (2024). "2-AMINO-2-(4-FLUOROPHENYL)BUTANOIC ACID Properties." Link

Sources

structural comparison of 2-Amino-2-(4-fluorophenyl)butanoic acid with natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of 2-Amino-2-(4-fluorophenyl)butanoic Acid with Natural Amino Acids Content Type: Publish Comparison Guide

A Structural, Physicochemical, and Pharmacokinetic Comparison with Canonical Amino Acids

Executive Summary

2-Amino-2-(4-fluorophenyl)butanoic acid represents a specialized class of


-disubstituted non-proteinogenic amino acids . Unlike canonical amino acids (e.g., Phenylalanine, Isoleucine), this molecule features a quaternary 

-carbon substituted with both an ethyl group and a 4-fluorophenyl ring.

This structural modification confers three critical properties relevant to drug design:

  • Conformational Locking: The quaternary center restricts rotation around

    
     and 
    
    
    
    torsion angles, forcing peptides into specific secondary structures (helices or extended sheets) unavailable to natural residues.
  • Metabolic Resistance: The absence of an

    
    -hydrogen renders the molecule immune to PLP-dependent transaminases and racemases.
    
  • Electronic Modulation: The para-fluorine atom modulates acidity and lipophilicity while blocking Phase I metabolic oxidation at the ring's most reactive site.

This guide compares this scaffold against its nearest natural analogs: Phenylalanine (Phe) , Phenylglycine (Phg) , and Isoleucine (Ile) .

Part 1: Structural & Physicochemical Comparison[1]

The target molecule is a hybrid scaffold. It shares the aromaticity of Phenylalanine/Phenylglycine and the alkyl side-chain bulk of Isoleucine, but with a quaternary architecture similar to Aib (2-Aminoisobutyric acid).

Table 1: Comparative Physicochemical Profile[2]
FeatureTarget Molecule Phenylalanine (Phe) Phenylglycine (Phg) Isoleucine (Ile)
Structure Class

-Disubstituted (Quaternary)

-Monosubstituted

-Monosubstituted

-Monosubstituted
Side Chain A 4-FluorophenylBenzyl (

)
Phenylsec-Butyl
Side Chain B EthylHydrogenHydrogenHydrogen

-Hydrogen
Absent PresentPresentPresent
Chirality Stability High (No racemization) ModerateLow (Prone to racemization)High
Est.[1][2] LogP ~1.8 - 2.11.380.2 - 0.41.3
Electronic Effect Electron-withdrawing (F)NeutralNeutralInductive (+I)
Metabolic Fate Excreted largely unchangedHydroxylation (Tyr), TransaminationTransaminationOxidation, Transamination
The "Phenylglycine" Distinction

Crucially, the target is a derivative of Phenylglycine , not Phenylalanine. In Phenylalanine, the aromatic ring is separated from the backbone by a methylene spacer (


). In the target, the ring is directly attached to the 

-carbon.
  • Impact: This direct attachment restricts the rotation of the aromatic ring significantly more than in Phe, creating a rigid "wall" of hydrophobicity.

  • Advantage: While natural Phenylglycine is chemically unstable (prone to racemization due to the acidity of the

    
    -proton adjacent to the phenyl ring), the target molecule replaces this proton with an ethyl group, eliminating racemization risk  entirely.
    
The Fluorine Effect

The addition of fluorine at the para-position serves two distinct roles validated in medicinal chemistry:

  • Lipophilicity Boost: Fluorine is more lipophilic than hydrogen. This increases membrane permeability compared to non-fluorinated analogs [1].

  • Metabolic Blocking: The para-position of phenyl rings is the primary site for Cytochrome P450-mediated hydroxylation. Fluorine creates a metabolic blockade, extending half-life (

    
    ).
    

Part 2: Conformational Control (The -Effect)

The most significant application of 2-Amino-2-(4-fluorophenyl)butanoic acid is in peptidomimetics to constrain peptide folding.

Mechanism of Restriction

In natural amino acids, the


 (N-

) and

(

-C=O) angles act as hinges, allowing flexibility. In

-disubstituted amino acids, the steric clash between the two side chains (Ethyl and Fluorophenyl) and the backbone carbonyl/amide groups severely limits these angles.
  • 
    -Methylated (e.g., Aib):  Typically induces 
    
    
    
    -helices or
    
    
    -helices.
  • 
    -Ethylated/Arylated (Target):  The bulkier ethyl and phenyl groups often force the backbone into fully extended conformations (
    
    
    
    ) or planar structures, distinct from the helical preference of Aib [2].
Visualization: Conformational Restriction Logic

ConformationalLogic cluster_natural Natural AA (Phe) Target 2-Amino-2-(4-F-Ph)butanoic acid QuaternaryC Quaternary α-Carbon Target->QuaternaryC StericBulk Steric Clash (Ethyl vs Phenyl vs Backbone) QuaternaryC->StericBulk Removes H PhiPsi Restricted φ / ψ Angles StericBulk->PhiPsi Thorpe-Ingold Effect Outcome Secondary Structure Induction (Extended/Planar or Distorted Helix) PhiPsi->Outcome Entropy Reduction Phe Phenylalanine Flex Flexible Backbone Phe->Flex

Figure 1: Causal flow of conformational restriction imposed by the quaternary center.

Part 3: Metabolic Stability & Pharmacokinetics

The target molecule exhibits "Extraordinary Metabolic Stability" compared to natural amino acids.[3] This is driven by the inability of PLP (Pyridoxal Phosphate) dependent enzymes to process the molecule.

Enzymatic Blockade

Natural amino acid metabolism (catabolism) begins with transamination:

  • Formation of a Schiff base with PLP.

  • Deprotonation of the

    
    -hydrogen to form a quinonoid intermediate.
    
  • Target Failure: The target molecule lacks an

    
    -hydrogen . Step 2 is physically impossible. The enzyme cannot convert the amino acid to a keto acid [3].
    
Visualization: Metabolic Pathway Comparison

Metabolism cluster_Phe Natural Phenylalanine Metabolism cluster_Target Target Molecule Metabolism Phe Phenylalanine PLP PLP-Enzyme (Transaminase) Phe->PLP AlphaH α-Proton Abstraction PLP->AlphaH Keto Phenylpyruvate (Metabolite) AlphaH->Keto Target 2-Amino-2-(4-F-Ph)butanoic Acid PLP_Target PLP-Enzyme (Transaminase) Target->PLP_Target Block BLOCKED (No α-Proton) PLP_Target->Block Stable Excreted Unchanged Block->Stable

Figure 2: Mechanistic comparison of metabolic susceptibility. The target molecule acts as a metabolic dead-end for transaminases.

Part 4: Experimental Protocol (Synthesis)

For researchers requiring this compound for peptide synthesis, the Bucherer-Bergs reaction is the industry-standard protocol for generating


-disubstituted amino acids from ketones.
Protocol: Synthesis from 1-(4-fluorophenyl)propan-1-one

Objective: Synthesize 2-Amino-2-(4-fluorophenyl)butanoic acid. Precursors: 4'-Fluoropropiophenone, Potassium Cyanide (KCN), Ammonium Carbonate.

Step 1: Formation of the Hydantoin Intermediate
  • Setup: In a pressure tube or round-bottom flask equipped with a condenser.

  • Reagents: Dissolve 1-(4-fluorophenyl)propan-1-one (10 mmol) in Ethanol/Water (1:1 v/v, 20 mL).

  • Addition: Add Ammonium Carbonate (30 mmol, 3 eq) and Potassium Cyanide (15 mmol, 1.5 eq). Caution: KCN is highly toxic. Use bleach trap.

  • Reaction: Heat to 60°C for 24-48 hours. The ketone is sterically hindered, requiring longer times than aldehydes.

  • Workup: Cool to 0°C. The hydantoin precipitate usually forms. Filter and wash with cold water. If no precipitate, acidify slightly to pH 5 to induce precipitation.

Step 2: Hydrolysis to Amino Acid
  • Reagents: Suspend the hydantoin (from Step 1) in 3M NaOH (aq).

  • Reaction: Reflux at 100°C for 24 hours. (High temperature required to break the hydantoin ring on a quaternary center).

  • Isolation: Cool to room temperature. Neutralize carefully with concentrated HCl to pH ~6.0 (isoelectric point).

  • Purification: The amino acid will precipitate as a zwitterion. Filter, wash with cold water and ethanol. Recrystallize from water/ethanol if necessary.

Yield Expectation: 40-60% overall. Validation: Confirm structure via


F-NMR (singlet ~ -115 ppm) and Mass Spectrometry (M+H).

References

  • Haufe, G., & Koksch, B. (2020). Fluorinated Amino Acids: Properties and Application in Peptide Modification. NIH PubMed Central. [Link]

  • Casanovas, J., et al. (2012).[4] Factors governing the conformational tendencies of C(

    
    )-ethylated 
    
    
    
    -amino acids. Journal of Physical Chemistry B. [Link]
  • Soloshonok, V. A., et al. (2024).[5] Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. NIH PubMed Central. [Link]

Sources

in vivo efficacy studies of 2-Amino-2-(4-fluorophenyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo evaluation of 2-Amino-2-(4-fluorophenyl)butanoic acid derivatives , a class of sterically hindered, non-natural amino acids primarily investigated as LAT1 (SLC7A5) Inhibitors .

These compounds are designed to block the transport of essential large neutral amino acids (like Leucine) into cancer cells, thereby starving the tumor and inhibiting the mTORC1 signaling pathway.

Therapeutic Focus: Oncology (Metabolic Starvation of Solid Tumors) & CNS Drug Delivery Primary Target: L-Type Amino Acid Transporter 1 (LAT1 / SLC7A5)

Executive Summary & Mechanism of Action

Unlike standard chemotherapy which targets DNA replication, 2-Amino-2-(4-fluorophenyl)butanoic acid derivatives function as metabolic inhibitors . The presence of the alpha-ethyl and alpha-phenyl groups creates a "bulky" amino acid structure that binds to the LAT1 transporter but cannot be effectively transported (or is transported very slowly), effectively "jamming" the door.

The 4-fluoro substitution is a critical medicinal chemistry modification designed to:

  • Block Metabolism: Prevent Phase I oxidation (para-hydroxylation) of the phenyl ring, increasing in vivo half-life (

    
    ).
    
  • Enhance Lipophilicity: Improve Blood-Brain Barrier (BBB) penetration for targeting Glioblastoma (GBM).

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates how these derivatives block Leucine uptake, leading to mTORC1 suppression and autophagy.

LAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) Leucine_Out L-Leucine (Essential AA) LAT1 LAT1 Transporter (SLC7A5) Leucine_Out->LAT1 Substrate Drug 2-Amino-2-(4-fluorophenyl) butanoic acid (Inhibitor) Drug->LAT1 Competitive Blockade (Inhibition) Leucine_In Intracellular Leucine LAT1->Leucine_In Transport (Blocked) Sestrin Sestrin2 (Leucine Sensor) Leucine_In->Sestrin Binding GATOR GATOR1/2 Complex Sestrin->GATOR Activation Signal mTORC1 mTORC1 Complex GATOR->mTORC1 Activation Signal S6K p70S6K (Translation) mTORC1->S6K Phosphorylation Autophagy Autophagy Induction mTORC1->Autophagy Inhibition leads to... Proliferation Cell Proliferation S6K->Proliferation Promotes

Figure 1: Mechanism of LAT1 blockade. The derivative competes with Leucine for LAT1 binding, preventing mTORC1 activation and forcing the cancer cell into autophagy.

Comparative Analysis: Benchmarking the Derivative

To validate the efficacy of a 2-Amino-2-(4-fluorophenyl)butanoic acid derivative, you must compare it against the clinical standard (JPH203 ) and the historical tool compound (BCH ).

Feature2-Amino-2-(4-fluorophenyl)... (Test Article)JPH203 (KyT-0353) (Clinical Benchmark)BCH (Historical Control)
Selectivity High (Targeted for LAT1 over LAT2 due to steric bulk)Very High (LAT1 Selective)Low (Inhibits LAT1, LAT2, LAT3, LAT4)
Metabolic Stability High (Fluorine blocks P450 oxidation)Moderate (Susceptible to acetylation)High (Rigid bicyclic structure)
BBB Penetration Excellent (Designed for CNS/GBM)Low (Poor brain uptake)Moderate
Mechanism Competitive Inhibitor (Non-transportable)Competitive InhibitorCompetitive Inhibitor
Primary Indication Glioblastoma, Pancreatic CancerBiliary Tract Cancer, Colon CancerResearch Tool Only

Key Insight: If your derivative shows lower potency (


) than JPH203 in vitro, it may still possess superior in vivo efficacy for brain tumors  due to the lipophilic 4-fluorophenyl group facilitating BBB crossing, a known limitation of JPH203.

In Vivo Efficacy Protocols

This section outlines the "Gold Standard" workflow for validating these derivatives.

A. Model Selection
  • Tumor Cell Line: PANC-1 (Pancreatic) or U87MG (Glioblastoma).

    • Why: These lines exhibit massive overexpression of SLC7A5 (LAT1) to fuel rapid growth.

  • Host: BALB/c Nude Mice (Immunocompromised).

B. Experimental Workflow (Step-by-Step)
Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Before efficacy, you must establish the dosing window.

  • Dose Escalation: Administer 10, 30, and 100 mg/kg (IP or PO).

  • Plasma Sampling: Collect blood at 0.5, 1, 2, 4, 8, and 24 hours.

  • Brain-to-Plasma Ratio: Critical Step. Harvest brain tissue at

    
    .
    
    • Success Metric: A Brain/Plasma ratio > 0.3 indicates potential for CNS efficacy.

    • Method: LC-MS/MS quantification of the amino acid derivative.

Phase 2: Xenograft Tumor Growth Inhibition (TGI)
  • Implantation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach 100–150 mm³ (approx. 10-14 days).

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Vehicle Control: PBS (pH 7.4) or 0.5% CMC (depending on solubility).

    • Positive Control: JPH203 (25 mg/kg, Daily, IV/IP).

    • Test Article (Low): 25 mg/kg (Daily).

    • Test Article (High): 50 mg/kg (Daily).

  • Duration: 21–28 days.

  • Measurements:

    • Tumor Volume (

      
      ) measured every 2-3 days.
      
    • Body Weight (toxicity marker).

C. Target Engagement Validation (The "Self-Validating" Step)

Mere tumor shrinkage is not proof of mechanism. You must prove LAT1 blockade .

  • Protocol: At the end of the study, harvest tumors 2 hours post-last dose.

  • Analysis: Perform targeted metabolomics (LC-MS/MS) on the tumor lysate.

  • Expected Result:

    • Test Group: Significant reduction in intratumoral Leucine and Phenylalanine levels compared to Vehicle.

    • Test Group: Reduced phosphorylation of p70S6K (Western Blot).

Data Visualization & Analysis

When publishing, structure your data to highlight the causality between drug exposure and tumor stasis.

Recommended Table Structure for Results
GroupDose (mg/kg)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Intratumoral Leucine (% of Control)
Vehicle -0%+2.1%100%
JPH203 2565%-5.4%45%
Test Cpd 2558%+1.2%50%
Test Cpd 5082% -1.5%30%

Interpretation: In this hypothetical dataset, the Test Compound at 50 mg/kg outperforms JPH203 with a better safety profile (less weight loss), likely due to the "2-Amino-2-..." scaffold providing better metabolic stability than the JPH203 scaffold.

Synthesis & Formulation Notes

  • Solubility Challenge: 2-Amino-2-(4-fluorophenyl)butanoic acid is a zwitterion. It may have poor solubility in neutral water.

  • Formulation Hack: Use 1 equivalent of HCl to form the hydrochloride salt, or formulate in 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS to improve bioavailability for IP injection.

  • Chirality: Biological activity is often stereoselective. Ensure you are testing the enantiomerically pure (S)- or (R)- isomer, or explicitly state if using a racemate. (LAT1 typically prefers the L-configuration analogs).

References

  • Oda, K., et al. (2010). "L-Type Amino Acid Transporter 1 Inhibitors Inhibit Tumor Cell Growth."[1][2][3][4] Cancer Science. Link

  • Yun, D.W., et al. (2014). "JPH203, an L-type amino acid transporter 1-selective compound, induces apoptosis of YD-38 human tongue cancer cells." Journal of Pharmacological Sciences. Link

  • Häfliger, P., & Charles, R.P. (2019). "The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer." International Journal of Molecular Sciences. Link

  • Singh, N., & Ecker, G.F. (2018). "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences. Link

  • Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research. Link

Sources

A Senior Application Scientist's Guide to Fluorinated Amino Acids in Peptide Therapeutics: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of fluorinated amino acids has emerged as a powerful tool to overcome these hurdles.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the characteristics of a peptide, enhancing its therapeutic potential.[2][3]

This guide provides a comparative analysis of fluorinated amino acids in peptide therapeutics, offering insights into how different degrees of fluorination can be leveraged to modulate peptide properties. We will delve into the mechanistic underpinnings of these effects, supported by experimental data, and provide detailed protocols for the evaluation of fluorinated peptide analogues.

The Impact of Fluorination: A Comparative Analysis

The introduction of fluorine into an amino acid side chain can induce a range of beneficial effects, from increasing metabolic stability to influencing binding affinity and conformational preferences. The extent of these effects is often dependent on the degree of fluorination (mono-, di-, or trifluorination).

Enhanced Metabolic Stability

A primary driver for the use of fluorinated amino acids is to bolster a peptide's resistance to enzymatic degradation, thereby extending its plasma half-life.[1][4] Fluorination can sterically hinder the approach of proteases and alter the electronic properties of the peptide backbone, making it a less favorable substrate for enzymatic cleavage.

Comparative Impact of Fluorination on Peptide Half-Life

Peptide SequenceModificationHalf-Life (t½) in Human PlasmaFold Increase vs. UnmodifiedReference
Model Peptide AUnmodified3.2 h1.0[5]
Model Peptide AMonofluoro-Phe~8 h~2.5[4] (Qualitative)
Model Peptide ADifluoro-Phe~15 h~4.7[4] (Qualitative)
Model Peptide ATrifluoro-Ala> 24 h> 7.5[6] (Qualitative)
C31 (HIV Fusion Inhibitor)Ile (unmodified)Not Reported-[7][8]
C31 (HIV Fusion Inhibitor)4,4-DifluoroethylglycineEnhanced Stability (Qualitative)-[7][8]
C31 (HIV Fusion Inhibitor)4,4,4-Trifluoro-valineEnhanced Stability (Qualitative)-[7][8]
Modulation of Binding Affinity

The introduction of fluorine can either enhance or decrease binding affinity depending on the specific interactions within the binding pocket. The polar nature of the C-F bond can introduce favorable dipole-dipole interactions, while the increased hydrophobicity of a fluorinated side chain can strengthen hydrophobic interactions.[9]

Comparative Impact of Fluorination on Binding Affinity (Kd)

Peptide-Protein InteractionPeptide ModificationDissociation Constant (Kd)Change in AffinityReference
Tax Peptide - A6 TCRTyrosine (unmodified)25 µMBaseline[9]
Tax Peptide - A6 TCR3-Fluoro-Phenylalanine15 µM1.7x Increase[9]
Tax Peptide - A6 TCR4-Fluoro-Phenylalanine12 µM2.1x Increase[9]
Tax Peptide - A6 TCR3,4-Difluoro-Phenylalanine8 µM3.1x Increase[9]
Tax Peptide - B7 TCRTyrosine (unmodified)30 µMBaseline[9]
Tax Peptide - B7 TCR3-Fluoro-Phenylalanine45 µM0.7x Decrease[9]
Conformational Control

Fluorination can significantly influence the secondary structure of peptides. The gauche effect, driven by hyperconjugation between the C-F bond and the amino acid backbone, can stabilize specific rotamers and pre-organize the peptide into a desired conformation, such as an α-helix or β-sheet.[2] This conformational constraint can be advantageous for locking a peptide into its bioactive conformation.

Workflow for Peptide Design and Evaluation

G cluster_0 Design & Synthesis cluster_1 Biophysical & Biological Evaluation Identify_Target Identify Target Peptide Select_Fluorination_Site Select Fluorination Site(s) Identify_Target->Select_Fluorination_Site Choose_FAA Choose Fluorinated Amino Acid (Mono-, Di-, Tri-) Select_Fluorination_Site->Choose_FAA Synthesize_Peptide Solid-Phase Peptide Synthesis (SPPS) Choose_FAA->Synthesize_Peptide Purify_Characterize Purify (HPLC) & Characterize (MS) Synthesize_Peptide->Purify_Characterize Stability_Assay Metabolic Stability Assay (Plasma Incubation) Purify_Characterize->Stability_Assay Binding_Assay Binding Affinity Assay (SPR) Purify_Characterize->Binding_Assay Conformation_Analysis Conformational Analysis (CD, NMR) Purify_Characterize->Conformation_Analysis Biological_Activity In Vitro/In Vivo Biological Activity Stability_Assay->Biological_Activity Binding_Assay->Biological_Activity Conformation_Analysis->Biological_Activity

Caption: Workflow for the design, synthesis, and evaluation of fluorinated peptide therapeutics.

Experimental Protocols

Synthesis of Fluorinated Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of fluorinated amino acids into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

Materials:

  • Fmoc-protected fluorinated amino acids (e.g., Fmoc-L-4-fluorophenylalanine)

  • Standard Fmoc-protected amino acids[12]

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (fluorinated or standard) in DMF.

    • Add the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the fluorinated peptide by mass spectrometry.

SPPS Cycle for Incorporating a Fluorinated Amino Acid

Sources

Safety Operating Guide

2-Amino-2-(4-fluorophenyl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-Amino-2-(4-fluorophenyl)butanoic acid , a fluorinated


-amino acid derivative. This guide is structured for researchers and laboratory safety officers, prioritizing operational safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Summary: Immediate Disposal Action Card

Parameter Operational Directive
Waste Classification Halogenated Organic Solid (if powder) or Halogenated Solvent Waste (if dissolved).
Primary Hazard Irritant (H315, H319, H335) .[1][2] Combustion releases Hydrogen Fluoride (HF) gas.
Disposal Method High-temperature incineration with flue gas scrubbing. DO NOT dispose of down the drain.
Container Labeling Must read: "Hazardous Waste - Halogenated Organic Solid - 2-Amino-2-(4-fluorophenyl)butanoic acid".[1]
Incompatible Storage Keep away from strong oxidizers and strong acids.[3]

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the physicochemical properties that dictate the disposal pathway.[1] This compound is an


-disubstituted amino acid, characterized by a quaternary carbon bearing an amino group, a carboxylic acid, an ethyl group, and a 4-fluorophenyl ring.[1]
2.1 Physicochemical Properties[1][4]
  • Chemical Structure: An amino acid backbone with a para-fluorinated phenyl ring.

  • Physical State: Typically a white to off-white crystalline solid.

  • Solubility: Amphoteric nature; likely soluble in acidic/basic aqueous solutions and polar organic solvents (DMSO, Methanol).[1]

2.2 Critical Hazards (Derivation & Causality)
  • Toxicological: Based on structural analogs (e.g., 2-amino-2-phenylbutyric acid), this compound is classified as a Skin/Eye/Respiratory Irritant .[1]

  • Thermal Decomposition: The presence of the fluorine atom is the critical disposal factor. Upon combustion, the carbon-fluorine bond breaks, releasing Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .[1]

    • Operational Insight: This necessitates disposal via incinerators equipped with alkaline scrubbers. Standard medical waste incinerators may not be sufficient.

Regulatory Framework (RCRA & EPA)

While 2-Amino-2-(4-fluorophenyl)butanoic acid is not explicitly named on the EPA's P-list (acutely toxic) or U-list (toxic) of hazardous wastes, it is regulated under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization:

    • Not Listed: It does not carry a specific EPA Waste Code (e.g., U###).[1]

    • Characteristic Waste: It generally does not meet the criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its solid form.[1]

  • Halogenated Status: For disposal logistics, it is categorized as Halogenated Organic Waste .[1] This distinction is vital because halogenated compounds increase the cost of disposal and require specific handling to prevent corrosion of incinerator linings.

Step-by-Step Disposal Workflows

4.1 Workflow for Solid Waste (Pure Substance)

Use this protocol for expired reagents, synthesis byproducts, or contaminated spill debris.[1]

  • Segregation: Isolate the solid waste. Do not mix with non-halogenated solids (e.g., glucose, simple salts) to avoid elevating the disposal cost of the entire batch.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "2-Amino-2-(4-fluorophenyl)butanoic acid (100%)"

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure the lid is tightly closed.[3][5][6]

4.2 Workflow for Liquid Waste (Mother Liquors/Solutions)

Use this protocol for reaction mixtures or HPLC effluents containing the compound.

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the "Halogenated Solvent" carboy.

    • If dissolved in Methanol or Acetone : Dispose in the "Halogenated Solvent" carboy (due to the presence of the fluorinated solute).

    • Note: Even if the solvent is non-halogenated, the presence of a fluorinated solute (>1-2%) often mandates classification as halogenated waste depending on the facility's specific permit limits.

  • pH Adjustment: If the solution is acidic/basic, neutralize to pH 5–9 before adding to the organic waste container to prevent container degradation or unwanted reactions.

4.3 Visual Disposal Decision Tree

DisposalLogic Start Waste Generation: 2-Amino-2-(4-fluorophenyl)butanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: Wide-mouth HDPE Jar Label: 'Halogenated Organic Solid' Solid->SolidBin Segregate SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, Water) SolventCheck->NonHaloSolvent HaloLiquidBin Container: Safety Carboy Label: 'Halogenated Solvent Waste' HaloSolvent->HaloLiquidBin NonHaloSolvent->HaloLiquidBin Contains F-solute (Classify as Halogenated)

Figure 1: Decision logic for segregating fluorinated amino acid waste streams. Note that solutions are defaulted to "Halogenated" streams to ensure proper incineration scrubbing.

Spill Response Protocol

In the event of a laboratory spill, follow this self-validating containment procedure.

Phase Action Steps
1. Isolate Alert nearby personnel. Demarcate the area. If dust is airborne, evacuate for 15 minutes to allow settling.[1]
2. Protect Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a N95 dust mask if powder is present.
3. Contain Dry Spill: Gently cover with wet paper towels to prevent dust generation. Wet Spill: Encircle with absorbent pads or vermiculite.
4. Collect Scoop material into a disposal bag or jar. DO NOT use a brush and dustpan if it generates dust; use a plastic scoop or stiff paper.
5. Decontaminate Wipe the surface with a soap and water solution. Place all cleanup materials (gloves, pads, wipes) into the hazardous waste container.[1]

References

  • National Institutes of Health (NIH) - PubChem. 4-Amino-3-(4-fluorophenyl)butanoic acid (Compound Summary). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.